4-Bromopentan-1-ol
Description
Properties
IUPAC Name |
4-bromopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZWQJCOIVIQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16103-56-3 | |
| Record name | 4-bromopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopentan-1-ol (CAS: 16103-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromopentan-1-ol (CAS number 16103-56-3), a valuable building block in organic synthesis. This document consolidates available data on its chemical and physical properties, safety and handling procedures, and a representative synthetic protocol.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 16103-56-3 | [1] |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.05 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-bromo-1-pentanol, 1-Pentanol, 4-bromo- | [1][2] |
| Canonical SMILES | CC(CCCO)Br | [3] |
| InChIKey | DIZWQJCOIVIQBG-UHFFFAOYSA-N | [3] |
Computed Physical Properties
The following table summarizes the computed physical properties of this compound, which can serve as estimates in the absence of experimental data.
| Property | Value | Source |
| XLogP3 | 1.4 | [1][4][5] |
| Topological Polar Surface Area | 20.2 Ų | [1][4][5] |
| Hydrogen Bond Donor Count | 1 | [1][4][5] |
| Hydrogen Bond Acceptor Count | 1 | [1][4][5] |
| Rotatable Bond Count | 3 | [1][4][5] |
| Exact Mass | 165.99933 Da | [1][4][5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely reported. However, based on its structure, the expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the methyl protons, methylene (B1212753) protons adjacent to the alcohol and bromide, the methine proton attached to the bromine, and the hydroxyl proton.
-
¹³C NMR: Five distinct signals for the five carbon atoms in the structure.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and C-H stretching and bending vibrations. A C-Br stretching absorption would also be expected.
-
Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.
Synthesis
Representative Experimental Protocol: Synthesis of a Bromoalkanol from a Diol
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a reaction vessel equipped for continuous extraction (e.g., a Dean-Stark apparatus), combine 1,4-pentanediol and an appropriate solvent such as toluene.
-
Addition of Reagent: Add a stoichiometric excess of 48% aqueous hydrobromic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain this temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the organic layer to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Applications in Synthesis
This compound is a useful intermediate in organic synthesis. The presence of both a hydroxyl group and a bromine atom allows for a variety of subsequent reactions. The hydroxyl group can be protected or converted to other functional groups, while the bromine atom can participate in nucleophilic substitution or coupling reactions.
One potential application is in the synthesis of substituted tetrahydropyrans through intramolecular cyclization. The general scheme for such a reaction is depicted below.
Caption: Intramolecular cyclization of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Classification:
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[2]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. (4S)-4-bromopentan-1-ol | C5H11BrO | CID 139766795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4R)-4-bromopentan-1-ol | C5H11BrO | CID 139766757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
An In-depth Guide to the Stereoselective Synthesis of (4R)-4-bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the stereoselective synthesis of (4R)-4-bromopentan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The strategy hinges on a chiral pool approach, commencing with the readily available and enantiopure starting material, (R)-1,3-butanediol. This document details the proposed synthetic route, encompassing key transformations, experimental protocols, and expected outcomes, with a focus on maintaining stereochemical integrity throughout the synthesis.
Synthetic Strategy Overview
The stereoselective synthesis of (4R)-4-bromopentan-1-ol is strategically designed to proceed via a multi-step sequence starting from (R)-1,3-butanediol. The core of this strategy involves the selective functionalization of the two hydroxyl groups of the starting material, followed by a one-carbon homologation and subsequent stereospecific bromination.
The proposed synthetic pathway can be visualized as follows:
Figure 1: Proposed synthetic pathway for (4R)-4-bromopentan-1-ol.
Sourcing of the Chiral Precursor: (R)-1,3-Butanediol
The foundation of this stereoselective synthesis is the availability of enantiomerically pure (R)-1,3-butanediol. Biocatalytic methods have emerged as highly efficient and environmentally benign routes to this chiral synthon.
Biocatalytic Asymmetric Reduction
A prominent method for producing (R)-1,3-butanediol is the asymmetric reduction of 4-hydroxy-2-butanone (B42824). This biotransformation can be achieved with high enantioselectivity using various microorganisms. For instance, the yeast strain Candida krusei ZJB-09162 has been shown to effectively catalyze this reduction.[1][2]
Table 1: Biocatalytic Synthesis of (R)-1,3-Butanediol
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 96.6 | 99.0 | [1][2] |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1 | 100 |
Detailed Synthetic Protocol
The following sections outline the proposed experimental procedures for each step of the synthesis.
Step 1: Selective Protection of the Primary Alcohol
To differentiate the reactivity of the two hydroxyl groups in (R)-1,3-butanediol, the less sterically hindered primary alcohol is selectively protected. A common and effective protecting group for this purpose is the trityl (triphenylmethyl) group.
Experimental Protocol:
-
To a solution of (R)-1,3-butanediol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous copper sulfate (B86663) solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the selectively protected intermediate.
Step 2: Activation of the Secondary Alcohol
The secondary hydroxyl group of the protected diol is then converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution.
Experimental Protocol:
-
Dissolve the protected (R)-3-hydroxybutanol (1.0 eq) in anhydrous dichloromethane (B109758) and cool to 0 °C.
-
Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate.
Step 3: One-Carbon Homologation
The introduction of the fifth carbon atom can be achieved via nucleophilic substitution of the tosylate with a one-carbon nucleophile, such as sodium cyanide.
Experimental Protocol:
-
Dissolve the tosylated intermediate (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the nitrile intermediate.
Step 4: Reduction and Deprotection
The nitrile group is reduced to a primary amine, which can then be converted to a hydroxyl group, and the trityl protecting group is removed. A one-pot reduction of the nitrile and cleavage of the trityl ether can be challenging. A two-step process is more reliable. First, the nitrile is reduced to the corresponding alcohol.
Experimental Protocol (Nitrile to Alcohol):
-
The nitrile intermediate can be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by reduction to the primary alcohol using a reducing agent like lithium aluminum hydride (LAH).
-
Alternatively, a partial reduction of the nitrile to the aldehyde followed by further reduction to the alcohol can be performed.
Deprotection of the Trityl Group:
-
The trityl group can be removed under mild acidic conditions, for example, by treatment with a solution of p-toluenesulfonic acid in methanol (B129727) or formic acid.
This sequence of reactions will yield (R)-pentane-1,4-diol.
Step 5: Stereospecific Bromination
The final step involves the stereospecific conversion of the secondary hydroxyl group of (R)-pentane-1,4-diol to a bromide with inversion of configuration to yield the desired (4R)-4-bromopentan-1-ol. The Appel reaction is a suitable method for this transformation.
Experimental Workflow for Bromination:
Figure 2: Experimental workflow for the Appel reaction.
Experimental Protocol (Appel Reaction):
-
To a solution of (R)-pentane-1,4-diol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (4R)-4-bromopentan-1-ol.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis. These are estimated yields based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 2: Summary of Expected Yields
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Selective Protection | (R)-1,3-butanediol | Selectively Protected Diol | 85-95 |
| 2 | Activation of -OH | Protected Diol | Tosylated Intermediate | 90-98 |
| 3 | One-Carbon Homologation | Tosylated Intermediate | Nitrile Intermediate | 70-85 |
| 4 | Reduction/Deprotection | Nitrile Intermediate | (R)-pentane-1,4-diol | 75-90 |
| 5 | Stereospecific Bromination | (R)-pentane-1,4-diol | (4R)-4-bromopentan-1-ol | 70-85 |
| Overall | - | (R)-1,3-butanediol | (4R)-4-bromopentan-1-ol | 35-60 |
Conclusion
This technical guide outlines a comprehensive and stereocontrolled synthetic route to (4R)-4-bromopentan-1-ol from the chiral precursor (R)-1,3-butanediol. The proposed pathway utilizes well-established and reliable chemical transformations, ensuring high stereochemical fidelity. The detailed experimental protocols and expected yields provide a solid framework for researchers and scientists in the fields of drug discovery and organic synthesis to produce this valuable chiral intermediate. Further optimization of each step may be necessary to achieve maximum yields and purity on a larger scale.
References
An In-depth Technical Guide to the Physical Properties of 4-bromopentan-1-ol
This technical guide provides a comprehensive overview of the physical properties of 4-bromopentan-1-ol, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document synthesizes available data and presents detailed experimental methodologies for the determination of these key physical constants.
Physicochemical Properties of this compound
This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. These functional groups significantly influence its physical properties, such as boiling point, density, and solubility, primarily through their contributions to intermolecular forces, including dipole-dipole interactions and hydrogen bonding.
1.1. General Properties
Below is a summary of the general chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 16103-56-3 | [1][2][3] |
| Molecular Formula | C₅H₁₁BrO | [1][2] |
| Molecular Weight | 167.05 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
1.2. Boiling Point and Density
Table 1: Computed Physical Properties of this compound
| Property | Computed Value | Source |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 165.99933 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Table 2: Experimental Physical Properties of 5-bromopentan-1-ol (B46803) (Isomer)
| Property | Experimental Value | Conditions | Source |
| Boiling Point | 117 °C | at 20 mmHg | [4] |
| Density | 1.38 g/cm³ | Not specified | [4] |
| Refractive Index | n20/D 1.482 | at 20 °C | [4][5] |
The boiling point of haloalkanes is influenced by the size and position of the halogen atom, as well as by molecular branching.[6][7] Generally, for isomeric alkyl halides, increased branching leads to a lower boiling point.[6] The density of alkyl halides typically increases with the atomic mass of the halogen, with brominated compounds being denser than their chlorinated counterparts and generally denser than water.[6]
Experimental Protocols
The following sections detail standard experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.
2.1. Determination of Boiling Point via Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[8]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Bunsen burner or microburner
-
Stand and clamp
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely attached to a thermometer.
-
The Thiele tube is filled with mineral oil, and the thermometer with the attached test tube is inserted into the Thiele tube.
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed, and then the heat source is removed.
-
The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
2.2. Determination of Density using a Pycnometer
A pycnometer is a specialized flask used for precise density measurements of liquids.
Materials:
-
Pycnometer (volumetric flask with a ground-glass stopper and a capillary tube)
-
Analytical balance
-
Distilled water
-
Sample of this compound
-
Thermometer
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (W1).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and it is weighed again (W2).
-
The pycnometer is emptied, dried, and then filled with the sample of this compound.
-
The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed for a final time (W3).
-
The density of the sample is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the experimental temperature.
A simpler, though less precise, method involves measuring a known volume of the liquid in a graduated cylinder and weighing it on a balance. The density is then calculated as mass divided by volume.[9][10]
Visualizations
The following diagrams illustrate the experimental workflows for determining the physical properties of this compound and the conceptual relationship between isomeric structure and physical properties.
References
- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 16103-56-3 | Axios Research [axios-research.com]
- 3. 4-bromo-1-pentanol | CAS#:16103-56-3 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. 5-Bromopentan-1-ol|lookchem [lookchem.com]
- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. homesciencetools.com [homesciencetools.com]
An In-Depth Technical Guide to 4-Bromopentan-1-ol
This guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Bromopentan-1-ol, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a halogenated alcohol with key applications in organic synthesis. Its fundamental molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H11BrO | [1][2][3] |
| Molecular Weight | 167.05 g/mol | [1] |
| Alternate Molecular Weight | 167.04 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 16103-56-3 | [1][2][4][5] |
Structural Representation
The chemical structure of this compound is fundamental to its reactivity and function in synthetic pathways.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. The following sections outline protocols for its synthesis and analysis.
A common synthetic route to this compound involves the ring-opening of a cyclic ether followed by bromination.
Synthesis of this compound from Tetrahydrofurfuryl Alcohol
-
Materials: Tetrahydrofurfuryl alcohol, hydrobromic acid (48%), sulfuric acid, diethyl ether, sodium bicarbonate, magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tetrahydrofurfuryl alcohol.
-
Cool the flask in an ice bath and slowly add a mixture of hydrobromic acid and sulfuric acid with constant stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
-
Analytical Workflow for Product Characterization
The purity and identity of the synthesized this compound can be confirmed through various analytical techniques.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4R)-4-bromopentan-1-ol | C5H11BrO | CID 139766757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromopentanol | CAS No- 16103-56-3 | Simson Pharma Limited [simsonpharma.com]
- 5. 4-bromo-1-pentanol | CAS#:16103-56-3 | Chemsrc [chemsrc.com]
Spectral Data Analysis of 4-bromopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromopentan-1-ol, a key intermediate in various organic syntheses. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies for acquiring such spectra are also detailed.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Sextet | 1H | H-4 |
| ~3.6 | Triplet | 2H | H-1 |
| ~1.9 - 1.7 | Multiplet | 2H | H-3 |
| ~1.7 | Doublet | 3H | H-5 |
| ~1.6 - 1.5 | Multiplet | 2H | H-2 |
| ~2.5 | Singlet (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~62 | C-1 |
| ~55 | C-4 |
| ~38 | C-3 |
| ~30 | C-2 |
| ~25 | C-5 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3000-2850 | Strong | C-H stretch (alkane) |
| 1470-1430 | Medium | C-H bend (alkane) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 650-550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 166/168 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 148/150 | [M - H₂O]⁺ |
| 87 | [M - Br]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation using gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the spectral analysis of this compound.
Solubility Profile of 4-bromopentan-1-ol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromopentan-1-ol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on molecular structure and the principle of "like dissolves like." Furthermore, it details established experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.
Predicted Solubility of this compound
The solubility of a compound is largely governed by its polarity and the polarity of the solvent.[1][2][3][4] this compound (C5H11BrO) possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately polar carbon-bromine (C-Br) bond. The five-carbon chain contributes to its nonpolar character. This amphipathic nature suggests that this compound will exhibit a range of solubilities across different solvent classes.
The following table summarizes the predicted solubility of this compound in various common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, 1-Butanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with these solvents. The alkyl chain is also of a comparable size to butanol. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar groups in these solvents can engage in dipole-dipole interactions with the hydroxyl and bromo groups of the solute.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors for the hydroxyl group of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is similar to the bromoalkane portion of this compound, facilitating dissolution. |
| Nonpolar Aromatic Solvents | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring interacts favorably with the pentyl chain, but the polar hydroxyl group limits solubility. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane, Cyclohexane | Low | The dominant intermolecular forces in these solvents are weak London dispersion forces, which are not sufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between this compound molecules. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential.[6][7] The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][8] Another common approach is the clear-point method, which can be faster for screening purposes.[9][10][11][12]
The Shake-Flask Method
The shake-flask method is considered the gold standard for measuring equilibrium solubility.[6][8] It involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or a flask with a stopper.[6] It is crucial to add enough solute to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[8][13] This can be done using a shaker bath or a magnetic stirrer.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to sediment.[6] To ensure the removal of all solid particles, the supernatant is then carefully filtered (using a syringe filter, for example) or centrifuged.[8]
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[8] A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the sample.
-
Reporting: The solubility is typically reported in units such as g/L, mg/mL, or mol/L at the specified temperature.
The Clear-Point (or Turbidimetric) Method
The clear-point method is a faster technique often used for solubility screening.[9][10][11][12] It involves observing the temperature at which a suspension of known composition becomes a clear solution upon heating, or the point at which a solution becomes turbid upon cooling or addition of an anti-solvent.
Methodology (Temperature Variation):
-
Preparation: A precise amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Heating: The suspension is slowly heated at a controlled rate while being stirred.[12]
-
Observation: The temperature at which the last solid particle dissolves is recorded as the clear point.[12] This temperature corresponds to the solubility of the prepared concentration.
-
Data Generation: By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.[10]
Workflow Visualization
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow of the Shake-Flask Solubility Determination Method.
References
- 1. chem.ws [chem.ws]
- 2. google.com [google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
Synthesis of 4-Bromopentan-1-ol from 1,5-Pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a viable synthetic pathway for the preparation of 4-bromopentan-1-ol, a valuable bifunctional building block in organic synthesis, starting from the readily available precursor, 1,5-pentanediol (B104693). Direct selective bromination of 1,5-pentanediol at the C-4 position is a challenging transformation due to the comparable reactivity of the two primary hydroxyl groups and the inherent difficulty of regioselectively functionalizing a secondary carbon in the presence of primary alcohols. Therefore, this guide outlines a robust, multi-step approach involving an initial selective dehydration of 1,5-pentanediol to yield the key intermediate, pent-4-en-1-ol, followed by a regioselective anti-Markovnikov hydrobromination. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful synthesis of the target molecule.
Introduction
This compound is a heterocyclic compound precursor and a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure incorporates both a nucleophilic hydroxyl group and a carbon-bromine bond that can participate in a variety of coupling and substitution reactions. The synthesis of this molecule from an inexpensive and symmetric starting material like 1,5-pentanediol presents an interesting synthetic challenge that requires careful control of regioselectivity. This guide elucidates a logical and experimentally validated two-step synthetic sequence.
Overall Synthetic Strategy
The proposed synthesis of this compound from 1,5-pentanediol is a two-step process:
-
Selective Dehydration of 1,5-Pentanediol: The first step involves the selective removal of one molecule of water from 1,5-pentanediol to form the intermediate, pent-4-en-1-ol. This reaction requires a catalyst that favors the formation of the terminal alkene over other potential byproducts such as cyclic ethers (tetrahydropyran) or other isomeric pentenols.
-
Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol: The second step is the regioselective addition of hydrogen bromide across the terminal double bond of pent-4-en-1-ol. To achieve the desired 4-bromo isomer, the reaction is carried out under conditions that promote a radical-mediated, anti-Markovnikov addition.
The overall transformation can be visualized in the following logical workflow diagram.
Caption: Overall synthetic workflow from 1,5-pentanediol to this compound.
Experimental Protocols
Step 1: Selective Dehydration of 1,5-Pentanediol to Pent-4-en-1-ol
The selective dehydration of 1,5-pentanediol to 4-penten-1-ol (B13828) has been reported using rare earth metal oxide catalysts. These catalysts have been shown to favor the formation of the desired unsaturated alcohol.[1]
Reaction Scheme:
HO-(CH₂)₅-OH → CH₂=CH-(CH₂)₃-OH + H₂O
Reagents and Materials:
-
1,5-Pentanediol
-
Ytterbium(III) oxide (Yb₂O₃) or Lutetium(III) oxide (Lu₂O₃) catalyst
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor or similar high-temperature reaction setup
-
Distillation apparatus
Procedure:
-
The Yb₂O₃ or Lu₂O₃ catalyst is packed into a fixed-bed reactor.
-
The catalyst is activated by heating under a flow of inert gas at a specified temperature.
-
1,5-Pentanediol is vaporized and passed over the catalyst bed at a controlled flow rate. The reaction is typically carried out in the vapor phase at temperatures ranging from 325 to 450 °C.[1]
-
The product stream is cooled and collected.
-
The collected liquid is then purified by fractional distillation to isolate pent-4-en-1-ol from unreacted starting material, water, and any byproducts.
Quantitative Data (Literature-based):
| Parameter | Value | Reference |
| Catalyst | Yb₂O₃ or Lu₂O₃ | [1] |
| Reaction Temperature | 325 - 450 °C | [1] |
| Selectivity for 4-penten-1-ol | > 74 mol% | [1] |
Step 2: Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol
The anti-Markovnikov addition of HBr to a terminal alkene is a classic radical chain reaction, typically initiated by peroxides or UV light.[2][3][4]
Reaction Scheme:
CH₂=CH-(CH₂)₃-OH + HBr peroxides or UV light→ Br-CH(CH₃)-(CH₂)₃-OH
Reagents and Materials:
-
Pent-4-en-1-ol
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or generated in situ)
-
Radical initiator (e.g., benzoyl peroxide, AIBN) or a UV lamp
-
Anhydrous organic solvent (e.g., hexane, diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and protected from light (if using a chemical initiator), dissolve pent-4-en-1-ol in a suitable anhydrous solvent.
-
Add the radical initiator (e.g., a catalytic amount of benzoyl peroxide).
-
Cool the mixture in an ice bath.
-
Slowly add the hydrogen bromide solution while stirring. If using a UV lamp, the reaction should be irradiated during the HBr addition.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize excess acid.
-
The aqueous layer is separated, and the organic layer is washed with water and then brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Quantitative Data (Based on analogous reactions):
| Parameter | Value | Reference |
| Reagents | HBr, Radical Initiator (e.g., peroxide) | [2][4] |
| Solvent | Anhydrous non-polar solvent | [5] |
| Reaction Temperature | 0 °C to room temperature | [5] |
| Yield | 80 - 98% (for similar terminal alkenes) | [2][5] |
Reaction Mechanisms
Dehydration of 1,5-Pentanediol
The precise mechanism for the selective dehydration over rare earth oxides is complex and depends on the catalyst surface properties. Generally, it is believed to involve the adsorption of the diol onto the catalyst surface, followed by a surface-catalyzed elimination of water to form the alkene, which then desorbs. The selectivity towards the terminal alkene is attributed to the specific acidic and basic sites on the catalyst surface that favor this pathway over cyclization or the formation of more substituted alkenes.
Anti-Markovnikov Hydrobromination
This reaction proceeds via a radical chain mechanism, which is depicted in the following diagram.
Caption: Radical chain mechanism for anti-Markovnikov hydrobromination.
The key to the anti-Markovnikov regioselectivity lies in the propagation steps. The bromine radical adds to the terminal carbon of the double bond to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate the bromine radical, which continues the chain reaction.[4]
Conclusion
The synthesis of this compound from 1,5-pentanediol is effectively achieved through a two-step synthetic sequence. This guide provides the necessary theoretical background and practical details for the successful execution of this transformation. The initial selective dehydration of 1,5-pentanediol to pent-4-en-1-ol, followed by a well-established anti-Markovnikov hydrobromination, offers a reliable route to the target molecule. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the described procedures and purification techniques is crucial for obtaining the desired product in high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromopentan-1-ol: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 4-bromopentan-1-ol. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document includes detailed safety protocols, physical and chemical data, and insights into its applications in organic synthesis.
Chemical Identity and Physical Properties
This compound is a halogenated alcohol with the chemical formula C5H11BrO.[1][2] It is recognized for its utility as a versatile intermediate in various organic syntheses.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H11BrO | [1][2] |
| Molecular Weight | 167.04 g/mol | [1][2] |
| CAS Number | 16103-56-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-bromo-1-pentanol, 4-bromopentanol | [3] |
| Appearance | Not explicitly stated, but related bromoalkanols are often colorless to light yellow liquids. | [4][5] |
| Boiling Point | Data not available for this compound. For the related 1-bromopentane, it is 130 °C. | [6] |
| Melting Point | Data not available for this compound. For the related 1-bromopentane, it is -95 °C. | [6] |
| Flash Point | Data not available for this compound. For the related 1-bromopentane, it is 31 °C. | [6] |
| Density | Data not available for this compound. For the related 1-bromopentane, it is 1.218 g/mL at 25°C. | [6] |
| Solubility | Insoluble in water; soluble in alcohol and can be mixed with ether. | [6] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Proper safety precautions must be observed at all times to prevent exposure and ensure a safe working environment.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautionary measures and PPE are mandatory:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear suitable protective gloves (e.g., Viton®).[4]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
First Aid Measures
-
After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
After Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[6]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
After Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[4]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4]
Experimental Protocols
Representative Synthesis of a Bromoalkanol: 5-Bromopentan-1-ol (B46803) from 1,5-Pentanediol (B104693)
This protocol describes the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol and hydrobromic acid.[5][7]
Materials:
-
1,5-Pentanediol
-
40% Hydrobromic acid
-
Benzene
-
5% Sodium hydroxide (B78521) solution
-
10% Hydrochloric acid
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
Equipment:
-
250 mL three-necked flask
-
Oil bath
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 250 mL three-necked flask, combine 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[7]
-
Heat the mixture in an oil bath at 70-80 °C with stirring for 15 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[7]
-
After cooling, wash the reaction mixture successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.[7]
-
Concentrate the purified fractions to obtain the final product.[7]
Purification and Analysis
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography as described in the synthesis protocol.[7]
-
Analysis: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[11][12]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the hydroxyl group.[13][14]
-
Role in Drug Development and Signaling Pathways
This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromide and a modifiable hydroxyl group, allows for its incorporation into more complex molecules.
One notable application is in the synthesis of histone deacetylase (HDAC) inhibitors.[15] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[16][17] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription.[16] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[15][17]
HDAC inhibitors can counteract this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[16][17] The general mechanism of action of HDAC inhibitors involves several key signaling pathways.
The diagram above illustrates how a histone deacetylase (HDAC) inhibitor, potentially synthesized using this compound as a building block, can exert its anti-cancer effects. By inhibiting HDACs, the acetylation of histones and non-histone proteins like the tumor suppressor p53 is increased.[1][16] This leads to the expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[16][18]
Conclusion
This compound is a valuable chemical intermediate with applications in drug development and organic synthesis. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. This guide provides essential information to ensure the safe and effective use of this compound in a research and development setting.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. 4-Bromopentan-2-ol | C5H11BrO | CID 12659785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Penten-1-ol(821-09-0) 1H NMR [m.chemicalbook.com]
- 13. 4-Penten-1-ol [webbook.nist.gov]
- 14. Pentane, 1-bromo- [webbook.nist.gov]
- 15. turkjps.org [turkjps.org]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 18. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into 4-bromopentan-1-ol and 5-bromopentan-1-ol: A Comparative Analysis for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bifunctional building blocks crucial for organic synthesis and drug development, haloalcohols serve as indispensable synthons. Their dual reactivity, stemming from the presence of both a hydroxyl group and a halogen atom, allows for a wide array of chemical transformations. This guide provides a detailed comparative analysis of two isomeric brominated alcohols: 4-bromopentan-1-ol and 5-bromopentan-1-ol (B46803). Understanding the nuanced differences in their physicochemical properties, synthesis, and reactivity is paramount for their effective utilization in the design and synthesis of complex molecular architectures, including novel therapeutic agents.
Core Physicochemical and Structural Differences
While both this compound and 5-bromopentan-1-ol share the same molecular formula (C₅H₁₁BrO) and molecular weight, the seemingly minor difference in the position of the bromine atom—on the fourth carbon in the former and the fifth in the latter—gives rise to distinct structural and, consequently, chemical characteristics. 5-Bromopentan-1-ol is a primary bromoalkane, whereas this compound is a secondary bromoalkane. This fundamental structural divergence significantly influences their reactivity profiles, particularly in nucleophilic substitution and intramolecular cyclization reactions.
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and 5-bromopentan-1-ol
| Property | This compound | 5-bromopentan-1-ol |
| CAS Number | 16103-56-3[1] | 34626-51-2[2] |
| Molecular Formula | C₅H₁₁BrO[1] | C₅H₁₁BrO[2] |
| Molecular Weight | 167.04 g/mol [1] | 167.04 g/mol [2] |
| Boiling Point | Not experimentally reported; computed values vary. | 117 °C[2] |
| Density | Not experimentally reported; computed values vary. | 1.38 g/cm³[2] |
| Refractive Index | Not experimentally reported. | n20/D 1.482[3] |
| Structure | Secondary bromoalkane | Primary bromoalkane |
Synthesis and Experimental Protocols
The synthetic routes to these two isomers differ based on the desired position of the bromine atom.
Synthesis of 5-bromopentan-1-ol
A common and well-documented method for the synthesis of 5-bromopentan-1-ol involves the selective monobromination of a diol, typically 1,5-pentanediol (B104693), using hydrobromic acid.[4]
Experimental Protocol: Synthesis of 5-bromopentan-1-ol from 1,5-Pentanediol [4]
-
Materials: 1,5-Pentanediol, 40% Hydrobromic acid, Benzene, 5% Sodium hydroxide (B78521) solution, 10% Hydrochloric acid, Saturated brine, Anhydrous sodium sulfate, Petroleum ether, Ethyl acetate (B1210297).
-
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.
-
Heat the reaction mixture in an oil bath at 70-80 °C for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and wash successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent to afford 5-bromopentan-1-ol as a colorless to pale yellow liquid.
-
Logical Workflow for the Synthesis of 5-bromopentan-1-ol
Caption: Synthesis workflow for 5-bromopentan-1-ol.
Synthesis of this compound
The synthesis of this compound, a secondary bromide, requires a different strategy. One potential route involves the hydrobromination of an alkene or the ring opening of a cyclic precursor. A plausible laboratory-scale synthesis can be envisioned starting from ethyl 4-pentenoate.
Proposed Experimental Protocol: Synthesis of this compound from Ethyl 4-pentenoate
-
Materials: Ethyl 4-pentenoate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Hydrobromic acid, Dichloromethane (B109758).
-
Procedure:
-
Reduction of the Ester: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 4-pentenoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in diethyl ether at 0 °C. The reaction is then warmed to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and 15% NaOH solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield 4-penten-1-ol (B13828).
-
Hydrobromination of the Alkene: The crude 4-penten-1-ol is dissolved in a suitable solvent like dichloromethane and treated with a solution of hydrobromic acid. The reaction is stirred at room temperature until the addition reaction is complete (monitored by GC-MS). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by vacuum distillation or column chromatography.
-
Reactivity and Mechanistic Considerations
The primary versus secondary nature of the carbon-bromine bond in these isomers is the principal determinant of their reactivity.
Nucleophilic Substitution
Both isomers undergo nucleophilic substitution reactions. However, 5-bromopentan-1-ol, being a primary bromide, is more susceptible to Sₙ2 reactions, which are favored by unhindered substrates. In contrast, this compound, a secondary bromide, can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and reaction conditions. Steric hindrance around the electrophilic carbon in this compound may slow down the rate of Sₙ2 reactions compared to its primary isomer.
Intramolecular Cyclization: A Key Differentiator
A significant difference in the reactivity of these two compounds lies in their propensity for intramolecular cyclization upon treatment with a base. This reaction, a Williamson ether synthesis, leads to the formation of cyclic ethers.
-
5-Bromopentan-1-ol undergoes intramolecular cyclization to form a six-membered ring, tetrahydropyran (B127337) . This is a kinetically and thermodynamically favorable process, leading to a stable, strain-free ring.
-
This compound , on the other hand, is predicted to cyclize to form a five-membered ring, 2-methyltetrahydrofuran (B130290) . The formation of five- and six-membered rings through intramolecular reactions is generally favored over other ring sizes.[5] Kinetically, 5-exo-trig cyclizations (leading to five-membered rings) are often faster than 6-exo-trig cyclizations (leading to six-membered rings).
Signaling Pathway for Intramolecular Cyclization
Caption: Intramolecular cyclization pathways.
Applications in Drug Development and Research
Both isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.
5-Bromopentan-1-ol is frequently utilized to introduce a flexible five-carbon linker into a molecule.[6] This is a common strategy in drug design to optimize the binding of a ligand to its target protein. For instance, it has been used in the synthesis of inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer.[7]
This compound , with its secondary bromide, can be used to introduce a chiral center, which is often a critical feature for biological activity. While specific, high-profile examples in drug development are less commonly cited than for its isomer, its utility in creating substituted heterocyclic systems like 2-methyltetrahydrofuran makes it a valuable building block for medicinal chemists.
Conclusion
The key differences between this compound and 5-bromopentan-1-ol are rooted in the position of the bromine atom, which defines them as secondary and primary bromides, respectively. This structural distinction governs their synthetic accessibility and, more importantly, their chemical reactivity. 5-Bromopentan-1-ol is a readily available building block that is ideal for introducing a linear five-carbon chain and for the construction of tetrahydropyran rings. This compound, while less commonly documented, offers opportunities for introducing chirality and for the synthesis of 2-methyltetrahydrofuran derivatives. A thorough understanding of these differences is essential for researchers and drug development professionals to strategically select the appropriate isomer for their specific synthetic goals, ultimately enabling the efficient construction of complex and potentially bioactive molecules.
References
- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-Methyltetrahydropyran via Intramolecular Cyclization of 4-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 2-methyltetrahydropyran (B156201) through the base-mediated intramolecular cyclization of 4-bromopentan-1-ol. This reaction, an example of the intramolecular Williamson ether synthesis, is a robust and efficient method for constructing the tetrahydropyran (B127337) ring system, a prevalent scaffold in numerous natural products and pharmacologically active molecules. This document outlines the reaction mechanism, offers a detailed step-by-step experimental procedure, and presents expected analytical data for the resulting product. The methodology described herein is highly relevant for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Substituted tetrahydropyrans (THPs) are key structural motifs in a vast array of biologically active compounds and natural products. Their prevalence underscores the importance of efficient and reliable synthetic methods for their construction. The intramolecular Williamson ether synthesis is a fundamental and direct approach to forming cyclic ethers from haloalcohols.[1] This process involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace a halide, thereby forming the cyclic ether.[1][2] This application note details the synthesis of 2-methyltetrahydropyran from this compound, a straightforward and effective method for preparing this valuable heterocyclic compound.
Reaction Mechanism and Workflow
The intramolecular cyclization of this compound is a classic illustration of the Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol of this compound, generating the corresponding alkoxide. This is followed by an intramolecular SN2 attack by the alkoxide on the carbon atom bearing the bromine atom. This nucleophilic attack results in the formation of the six-membered tetrahydropyran ring and the concomitant elimination of a bromide salt as a byproduct.
Signaling Pathway Diagram
Caption: Reaction mechanism for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.
Experimental Protocol
This protocol is adapted from established procedures for intramolecular Williamson ether synthesis.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask containing a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sodium Hydride: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully weighed and added to the flask. Anhydrous THF (40 mL) is then added via syringe, and the resulting suspension is stirred.
-
Addition of this compound: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C for THF). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted sodium hydride.
-
Workup: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-methyltetrahydropyran.
Experimental Workflow Diagram
Caption: General workflow for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of 2-methyltetrahydropyran.
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagent | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Type | Intramolecular Williamson Ether Synthesis (SN2) |
| Product | 2-Methyltetrahydropyran |
| Expected Yield | 70-90% (literature ranges for similar reactions) |
| Purification Method | Fractional Distillation or Column Chromatography |
Expected Analytical Data for 2-Methyltetrahydropyran:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~3.5-4.0 (m, 1H, -O-CH-), ~3.2-3.6 (m, 2H, -O-CH₂-), ~1.1-1.8 (m, 6H, ring protons), ~1.1 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~75 (-O-CH-), ~68 (-O-CH₂-), ~35, ~33, ~24 (ring carbons), ~22 (-CH₃) |
| Mass Spectrometry | (M+) m/z = 100.16 |
| Appearance | Colorless liquid |
Note: NMR chemical shifts are approximate and can vary based on the solvent and the specific NMR instrument used.[1]
Conclusion
The intramolecular cyclization of this compound via the Williamson ether synthesis is a highly effective method for the preparation of 2-methyltetrahydropyran. The protocol described provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. This methodology is of significant value to researchers in drug development and other fields requiring access to substituted tetrahydropyran derivatives.
References
Application Notes: The Strategic Use of 4-Bromopentan-1-ol in the Synthesis of Antimalarial Drug Intermediates
Introduction
4-Bromopentan-1-ol is a bifunctional chemical building block possessing both a hydroxyl group and a secondary alkyl bromide. This unique combination allows for selective chemical transformations, making it a valuable reagent in the multistep synthesis of complex molecules, particularly in the pharmaceutical industry. One of its notable applications is in the preparation of intermediates for antimalarial drugs, such as primaquine (B1584692). This document outlines the application of this compound in the synthesis of N-(4-bromopentyl)phthalimide, a key precursor to the 8-aminoquinoline (B160924) class of antimalarials.
Core Application: Synthesis of the Primaquine Side-Chain Intermediate
The synthesis of primaquine, a crucial drug for the radical cure of relapsing malaria, involves the attachment of a 4-amino-1-methylbutylamino side chain to the 8-position of a 6-methoxyquinoline (B18371) core. A common synthetic strategy employs N-(4-bromopentyl)phthalimide as the precursor for this side chain. This compound serves as a key starting material for the synthesis of this intermediate through a Mitsunobu reaction, which allows for the direct conversion of the primary alcohol to a phthalimide-protected amine.
The overall synthetic workflow involves three main stages:
-
Protection of the Amine Precursor: Conversion of the hydroxyl group of this compound to a phthalimide (B116566) group.
-
Alkylation: Coupling of the resulting N-(4-bromopentyl)phthalimide with 6-methoxy-8-aminoquinoline.
-
Deprotection: Removal of the phthaloyl protecting group to yield the final primaquine analogue.
This approach offers a reliable method for the construction of the characteristic side chain of primaquine and its analogues.
Key Experiments and Protocols
The following sections provide detailed experimental protocols for the synthesis of a primaquine intermediate using this compound.
Experiment 1: Synthesis of N-(4-bromopentyl)phthalimide via Mitsunobu Reaction
This protocol details the conversion of this compound to N-(4-bromopentyl)phthalimide. The Mitsunobu reaction is an efficient method for this transformation, proceeding with inversion of configuration if a chiral starting material were used, and is compatible with the alkyl bromide functionality.[1]
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (B44618) (1.2 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel or by crystallization to separate the desired N-(4-bromopentyl)phthalimide from the triphenylphosphine oxide byproduct.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Phthalimide | 1.1 eq | [1] |
| Triphenylphosphine (PPh₃) | 1.2 eq | [2] |
| DIAD | 1.2 eq | [2] |
| Solvent | Anhydrous THF | [3] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-24 hours | [2] |
| Expected Yield | Moderate to Good | [4] |
| Purification | Column Chromatography or Crystallization | [2] |
Experiment 2: Synthesis of N-[4-(6-Methoxy-8-quinolylamino)pentyl]phthalimide
This protocol describes the alkylation of 6-methoxy-8-aminoquinoline with the previously synthesized N-(4-bromopentyl)phthalimide.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve N-(4-bromopentyl)phthalimide (1.0 eq) and 6-methoxy-8-aminoquinoline (1.2 eq) in ethanol.
-
Reflux the mixture for 72 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | ||
| N-(4-bromopentyl)phthalimide | 1.0 eq | [5] |
| 6-Methoxy-8-aminoquinoline | 1.2 eq | |
| Solvent | Ethanol | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 72 hours | [5] |
| Expected Yield | Moderate | |
| Purification | Column Chromatography |
Experiment 3: Deprotection to Yield Primaquine Analogue
This final step involves the removal of the phthalimide protecting group to yield the primary amine of the primaquine side chain.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the phthalimido-protected intermediate (1.0 eq) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (excess, e.g., 10 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then worked up by adding an aqueous acid solution (e.g., HCl) and filtering to remove the phthalhydrazide (B32825) byproduct.
-
The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude primaquine analogue, which can be further purified if necessary.[6]
Data Presentation:
| Parameter | Value | Reference |
| Reactants | ||
| Protected Intermediate | 1.0 eq | [6] |
| Hydrazine Hydrate | Excess (e.g., 10 eq) | [6] |
| Solvent | Ethanol | [5] |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | [6] |
| Work-up | Acid/Base Extraction | [7] |
| Expected Yield | Good |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis of a primaquine intermediate from this compound.
Caption: Synthetic workflow for a primaquine analogue.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Application Notes: Intramolecular Cyclization of 4-bromopentan-1-ol to 2-methyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Williamson ether synthesis is a powerful and widely utilized method for the formation of cyclic ethers, which are key structural motifs in numerous natural products and pharmaceutical agents. This application note details the synthesis of 2-methyltetrahydrofuran (B130290) via the intramolecular cyclization of 4-bromopentan-1-ol using sodium hydride. This reaction proceeds through a robust S(_N)2 mechanism, offering a reliable route to this important heterocyclic compound. 2-Methyltetrahydrofuran (2-MeTHF) is considered a green solvent alternative to tetrahydrofuran (B95107) (THF) in various chemical processes.[1][2]
Reaction Mechanism and Principle
The synthesis of 2-methyltetrahydrofuran from this compound is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the terminal hydroxyl group of this compound by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This is an acid-base reaction where the hydride ion acts as the base.
The resulting alkoxide is a potent nucleophile. In the subsequent step, the nucleophilic oxygen atom attacks the carbon atom bearing the bromine atom in an intramolecular S(_N)2 fashion. This backside attack results in the displacement of the bromide ion and the formation of a stable five-membered cyclic ether, 2-methyltetrahydrofuran. The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations.[3]
Reaction Scheme
Summary of Reaction Parameters
While a specific documented yield for the cyclization of this compound was not found in the surveyed literature, typical intramolecular Williamson ether syntheses proceed with good to excellent yields, often in the range of 80-95%. The following table outlines the general conditions based on analogous reactions.
| Parameter | Value/Condition | Notes |
| Substrate | This compound | The starting material containing both the alcohol and the alkyl halide functionalities. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is crucial for the initial deprotonation. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic polar solvents are preferred as they do not interfere with the nucleophilic alkoxide. |
| Temperature | 25-65 °C (Room Temperature to gentle heating) | The reaction is often initiated at 0°C and then allowed to warm to room temperature or gently heated to ensure completion. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by thin-layer chromatography (TLC). |
| Work-up | Aqueous Quench, Extraction | Careful quenching of excess sodium hydride is necessary, followed by standard liquid-liquid extraction. |
| Purification | Distillation | The product, 2-methyltetrahydrofuran, is a volatile liquid and can be purified by distillation. |
Experimental Protocol
This protocol is a representative procedure based on the general principles of the intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux (approximately 65 °C). The reaction is stirred for a period of 1 to 12 hours, with the progress monitored by TLC.
-
Quenching: Upon completion, the reaction mixture is cooled to 0 °C and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The resulting mixture is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by distillation to afford pure 2-methyltetrahydrofuran.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of 2-methyltetrahydrofuran synthesis.
References
Protecting the Hydroxyl Group in 4-Bromopentan-1-ol: A Guide to Strategic Selection and Application
[Author] - Your Name/Department [Date] - December 15, 2025 [Version] - 1.0
Introduction
In the synthesis of complex organic molecules, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. For a bifunctional molecule like 4-bromopentan-1-ol, which contains both a primary alcohol and a secondary alkyl bromide, the hydroxyl group often requires protection to allow for selective reactions at the carbon-bromine bond, such as Grignard reagent formation or nucleophilic substitution. This document provides detailed application notes and protocols for the protection of the hydroxyl group in this compound, focusing on commonly employed protecting groups that are stable under conditions required for subsequent transformations.
The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2] This guide will focus on three widely used protecting groups for alcohols: tert-butyldimethylsilyl (TBDMS) ether, methoxymethyl (MOM) ether, and benzyl (B1604629) (Bn) ether.
Selecting the Appropriate Protecting Group
The choice of protecting group is contingent on the planned synthetic route. For instance, if the subsequent step involves the formation of a Grignard reagent, the protecting group must be stable to strongly basic and nucleophilic conditions.[3][4]
Key Considerations for Selection:
-
Stability: The protecting group must be inert to the reagents and conditions of the subsequent reaction steps.
-
Ease of Introduction: The protection reaction should be high-yielding and straightforward to perform.
-
Ease of Removal (Deprotection): The deprotection should be efficient and occur under conditions that do not compromise the integrity of the desired product.[1]
-
Orthogonality: The ability to selectively remove one protecting group in the presence of others is crucial in multi-step syntheses.[5][6]
Commonly Used Protecting Groups for this compound
Tert-butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are one of the most common choices for protecting alcohols due to their ease of formation, stability under a wide range of non-acidic conditions, and straightforward removal.[7][8][9] The steric bulk of the TBDMS group often allows for selective protection of less hindered primary alcohols.[7][10]
Stability Profile:
-
Stable to: Strong bases (e.g., Grignard reagents, organolithiums), many oxidizing and reducing agents.[3]
-
Labile to: Acidic conditions and fluoride (B91410) ion sources (e.g., TBAF).[3][4][11]
Methoxymethyl (MOM) Ether
MOM ethers are acetal-based protecting groups that offer good stability across a broad pH range (approximately 4 to 12).[12][13] They are stable to most nucleophilic and basic conditions, making them suitable for reactions involving organometallic reagents.[12]
Stability Profile:
-
Stable to: Basic, nucleophilic, and many oxidative and reductive conditions.[12]
-
Labile to: Acidic conditions.[12][14] Caution should be exercised as MOMCl is a carcinogen.[14][15]
Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups that are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][16] This makes them highly versatile in multi-step synthesis.
Stability Profile:
-
Stable to: A wide range of acidic and basic conditions, many oxidizing and reducing agents.[6]
-
Labile to: Hydrogenolysis (catalytic hydrogenation).[16][17]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical reaction conditions and yields for the protection and deprotection of primary alcohols, providing a basis for comparison.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole (B134444), DMF, RT, 12-24h[8][11] | >90 | TBAF, THF, RT, 1-4h[11] | >95 |
| TBDMSCl, Et3N, DCM, 0°C to RT, 2-12h[7][11] | >90 | Acetic Acid, THF/H2O, RT | >90 | |
| MOM | MOMCl, DIPEA, DCM, 0°C to RT, 2-16h[12][15] | >90 | Conc. HCl (cat.), MeOH/H2O, RT to 50°C[12][15] | >90 |
| CH2(OMe)2, P2O5, CHCl3, RT[13] | Variable | TFA, DCM, RT | >90 | |
| Bn | BnBr, NaH, THF, 0°C to RT[6] | >90 | H2, Pd/C, EtOH, RT[6][16] | >95 |
| BnCl, Ag2O, RT[17] | Variable | Na, NH3 (l) | Variable |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the formation of 1-((tert-butyldimethylsilyl)oxy)-4-bromopentane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure TBDMS-protected alcohol.[7]
Protocol 2: Protection of this compound as a MOM Ether
This protocol details the synthesis of 1-bromo-4-(methoxymethoxy)pentane.
Materials:
-
This compound
-
Methoxymethyl chloride (MOMCl) - Caution: Carcinogen [14][15]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA (1.5 eq).[15]
-
Slowly add MOMCl (1.2 eq) to the solution. Handle MOMCl with appropriate safety precautions in a fume hood.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[12]
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected alcohol.[15]
Protocol 3: Protection of this compound as a Benzyl Ether
This protocol describes the preparation of 1-(benzyloxy)-4-bromopentane.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Deprotection Protocols
Deprotection of TBDMS Ether
Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir for 1-4 hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether.[11]
Deprotection of MOM Ether
Reagents: Concentrated Hydrochloric Acid (HCl), Methanol (B129727) (MeOH) Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a catalytic amount of concentrated HCl (a few drops).[15]
-
Stir at room temperature or gently heat (40-50 °C), monitoring by TLC.
-
Neutralize with saturated aqueous sodium bicarbonate solution and remove methanol under reduced pressure.[15]
Deprotection of Benzyl Ether
Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H2) gas, Ethanol (EtOH) Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Visualizations
Caption: General workflow for the protection of this compound.
Caption: Deprotection pathways for common alcohol protecting groups.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. adichemistry.com [adichemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. Benzyl Ethers [organic-chemistry.org]
The Versatility of 4-Bromopentan-1-ol: A Bifunctional Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopentan-1-ol is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites: a secondary alkyl bromide and a primary alcohol. This unique combination allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular architectures, including heterocycles, substituted alkanes, and more complex molecules of pharmaceutical interest. Its five-carbon chain provides a flexible scaffold that can be readily modified and incorporated into larger structures. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Key Applications and Reaction Pathways
The dual functionality of this compound allows for several strategic approaches in synthesis:
-
Intramolecular Cyclization: The proximity of the hydroxyl and bromo groups facilitates intramolecular reactions to form five-membered heterocyclic rings, such as 2-methyltetrahydrofuran (B130290).
-
Sequential Functionalization: Each functional group can be reacted selectively, allowing for the stepwise introduction of different moieties. This can be achieved by protecting one group while the other is being transformed.
-
Nucleophilic Substitution at the C-Br Bond: The bromine atom serves as a good leaving group for SN2 reactions with a variety of nucleophiles, including azides, cyanides, and alkoxides.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, esterification, or etherification.
A schematic overview of the synthetic utility of this compound is presented below.
Caption: Synthetic pathways originating from this compound.
Application 1: Intramolecular Cyclization for the Synthesis of 2-Methyltetrahydrofuran
The presence of both a nucleophile (hydroxyl group) and a leaving group (bromide) in the same molecule allows for an efficient intramolecular Williamson ether synthesis to produce 2-methyltetrahydrofuran, a valuable solvent and chemical intermediate.
Experimental Workflow
Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.
Detailed Protocol:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water.
-
The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to afford 2-methyltetrahydrofuran as a colorless liquid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Methyltetrahydrofuran |
| Typical Yield | 85-95% |
| Boiling Point | 80 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.85-3.75 (m, 2H), 3.35 (q, J = 6.8 Hz, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 2H), 1.45-1.35 (m, 1H), 1.20 (d, J = 6.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 75.8, 67.4, 35.2, 32.1, 21.5 |
Application 2: Sequential Functionalization for the Synthesis of 5-Aminopentan-1-ol
This application demonstrates the selective transformation of the bromide followed by the reduction of the newly introduced functional group, leaving the hydroxyl group intact. This two-step process converts this compound into 5-aminopentan-1-ol, a useful intermediate in the synthesis of polymers and pharmaceuticals.
Reaction Pathway
Caption: Two-step synthesis of 5-aminopentan-1-ol.
Detailed Protocol:
Step 1: Synthesis of 5-Azidopentan-1-ol
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, sodium azide (1.5 equivalents) is added.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude 5-azidopentan-1-ol, which can be used in the next step without further purification.
Step 2: Reduction to 5-Aminopentan-1-ol
Materials:
-
Crude 5-azidopentan-1-ol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
The crude 5-azidopentan-1-ol is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 8 hours.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 5-aminopentan-1-ol.
Quantitative Data:
| Parameter | Step 1: 5-Azidopentan-1-ol | Step 2: 5-Aminopentan-1-ol |
| Typical Yield | >90% (crude) | ~85-95% (over two steps) |
| Appearance | Colorless oil | Colorless oil |
| ¹H NMR (CDCl₃) | δ 3.65 (t, 2H), 3.28 (t, 2H), 1.65-1.55 (m, 4H), 1.45-1.35 (m, 3H) | δ 3.64 (t, 2H), 2.70 (t, 2H), 1.58-1.40 (m, 4H), 1.40-1.30 (m, 3H), 2.5 (br s, 3H) |
| IR (neat, cm⁻¹) | ~2100 (azide stretch) | 3350-3200 (N-H and O-H stretch) |
Application 3: Chain Extension and Functional Group Interconversion
This application illustrates a two-step sequence involving nucleophilic substitution with cyanide followed by hydrolysis to achieve a one-carbon chain extension and conversion of the bromoalkane to a hydroxy acid, specifically 6-hydroxyhexanoic acid.
Detailed Protocol:
Step 1: Synthesis of 5-Hydroxypentanenitrile (B2624086)
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol/Water mixture
Procedure:
-
A solution of potassium cyanide (1.2 equivalents) in a mixture of ethanol and water is prepared in a round-bottom flask.
-
This compound (1.0 equivalent) is added, and the mixture is heated under reflux for 6 hours.[1]
-
The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give 5-hydroxypentanenitrile.
Step 2: Hydrolysis to 6-Hydroxyhexanoic Acid
Materials:
-
5-Hydroxypentanenitrile
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
The crude 5-hydroxypentanenitrile is heated under reflux with an excess of concentrated hydrochloric acid for 4 hours.
-
The solution is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield 6-hydroxyhexanoic acid.
Quantitative Data:
| Parameter | Step 1: 5-Hydroxypentanenitrile | Step 2: 6-Hydroxyhexanoic Acid |
| Typical Yield | ~70-80% | ~80-90% |
| ¹H NMR (CDCl₃) | δ 3.68 (t, 2H), 2.38 (t, 2H), 1.75-1.55 (m, 4H), 1.50-1.40 (m, 3H) | δ 3.65 (t, 2H), 2.35 (t, 2H), 1.68-1.55 (m, 4H), 1.45-1.35 (m, 2H), 10.5 (br s, 1H) |
| IR (neat, cm⁻¹) | ~2250 (nitrile stretch) | 3400-2500 (broad O-H stretch), 1710 (C=O stretch) |
Important Considerations: Grignard Reactions
It is crucial to note that the direct formation of a Grignard reagent from this compound is not feasible. The acidic proton of the hydroxyl group will quench the highly basic Grignard reagent as it forms. To perform Grignard reactions at the carbon-bromine bond, the hydroxyl group must first be protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether). The protecting group can then be removed after the Grignard reaction is complete.
Conclusion
This compound is a versatile and cost-effective bifunctional building block with broad applications in organic synthesis. Its ability to undergo intramolecular cyclization and selective, sequential functionalization of its two distinct reactive centers makes it a powerful tool for the construction of a wide variety of organic molecules. The protocols outlined in this document provide a foundation for researchers to explore the full synthetic potential of this valuable reagent.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using 4-bromopentan-1-ol. This versatile bifunctional molecule can undergo both intermolecular and intramolecular reactions to yield a variety of valuable chemical entities. The presence of a primary alcohol and a secondary alkyl bromide allows for selective transformations, making it a useful building block in organic synthesis, particularly for the preparation of substituted pentanols and cyclic ethers like 2-methyltetrahydrofuran (B130290).
General Principles
Nucleophilic substitution reactions involving this compound, a secondary alkyl halide, can proceed via either an S(_N)1 or S(_N)2 mechanism. The reaction pathway is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For strong, unhindered nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is generally favored, leading to an inversion of stereochemistry at the carbon center.[1] The use of polar protic solvents may favor the S(_N)1 pathway, which proceeds through a carbocation intermediate.
Intermolecular Nucleophilic Substitution
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Below are protocols for reactions with common nucleophiles.
Data Presentation: Intermolecular Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | Acetone (B3395972) or DMF | Reflux | 12-24 | 4-Azidopentan-1-ol | >90 (estimated) |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol (B145695)/Water | Reflux | 6-12 | 4-Hydroxypentanenitrile | 70-85 (estimated) |
| Hydroxide | Sodium Hydroxide (NaOH) | Water | Reflux | 4-8 | Pentane-1,4-diol | Competitive with elimination |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 3-6 | 4-Ethoxypentan-1-ol | 60-80 (estimated) |
Yields are estimated based on typical S(_N)2 reactions with similar substrates and may vary depending on specific reaction conditions and purification methods.
Experimental Protocols: Intermolecular Reactions
Protocol 1: Synthesis of 4-Azidopentan-1-ol via S(_N)2 Reaction
This protocol describes the substitution of the bromide with an azide group, a versatile functional group for further transformations.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetone.
-
Add sodium azide (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-azidopentan-1-ol.
Protocol 2: Synthesis of 4-Hydroxypentanenitrile
This procedure outlines the formation of a new carbon-carbon bond using a cyanide nucleophile.[2][3]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol/Water (80:20 v/v)
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an 80:20 ethanol/water mixture.
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain 4-hydroxypentanenitrile.
Intramolecular Nucleophilic Substitution (Cyclization)
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine center within the same molecule allows for an intramolecular Williamson ether synthesis.[4][5][6] This reaction is a facile method for the synthesis of 2-methyltetrahydrofuran, an important solvent and biofuel component.[7][8]
Data Presentation: Intramolecular Cyclization
| Reaction | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Intramolecular Williamson Ether Synthesis | Sodium Hydride (NaH) | THF | Reflux | 2-4 | 2-Methyltetrahydrofuran | >90 |
Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran
This protocol details the base-mediated intramolecular cyclization of this compound.[9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain 2-methyltetrahydrofuran. Caution: 2-Methyltetrahydrofuran is volatile.
Visualizations
Experimental Workflow for Intermolecular Nucleophilic Substitution
Caption: General workflow for intermolecular nucleophilic substitution.
Signaling Pathway for Intramolecular Williamson Ether Synthesis
References
- 1. flexbooks.ck12.org [flexbooks.ck12.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. brainly.com [brainly.com]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application of 4-Bromopentan-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopentan-1-ol is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of bioactive molecules. Its structure, featuring a primary alcohol and a secondary bromide, allows for sequential or orthogonal functionalization, making it a key intermediate in the construction of complex molecular architectures. The chiral center at the fourth carbon position further enhances its utility, enabling the stereoselective synthesis of enantiomerically pure therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a focus on the Williamson ether synthesis for the creation of bioactive aryl ethers.
Core Application: Williamson Ether Synthesis
The most prevalent application of this compound in medicinal chemistry is its use as an alkylating agent in the Williamson ether synthesis. This reaction facilitates the formation of an ether linkage between the this compound moiety and a phenolic hydroxyl group present on a bioactive scaffold. The resulting ether derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent phenol (B47542), such as altered solubility, metabolic stability, and target binding affinity.
The general scheme for the Williamson ether synthesis using this compound involves the deprotonation of a phenol (ArOH) by a base to form a more nucleophilic phenoxide (ArO⁻), which then attacks the electrophilic carbon bearing the bromine atom in this compound via an S(_N)2 mechanism.
General Reaction Scheme:
Synthesis of Bioactive Aryl Ethers: A Case Study
Quantitative Data Summary
The following table summarizes typical quantitative data for the Williamson ether synthesis involving haloalkanes and phenols, providing a general expectation for reactions with this compound.
| Parameter | Value | Reference |
| Starting Materials | This compound, Substituted Phenol | |
| Base | K₂CO₃, NaH, NaOH | [1] |
| Solvent | Acetone (B3395972), DMF, DMSO | [1] |
| Reaction Temperature | Room Temperature to Reflux | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Typical Yield | 70 - 95% | [2] |
| Purity (Post-purification) | >98% (Determined by HPLC/NMR) | [2] |
Detailed Experimental Protocol: Synthesis of a 4-(Pentan-4-yloxy)phenol Derivative
This protocol details a general procedure for the synthesis of a substituted phenol ether using this compound via the Williamson ether synthesis.
Materials and Reagents:
-
Substituted Phenol (e.g., 4-ethylphenol)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Formation of Phenoxide: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by TLC.[2]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4-(pentan-4-yloxy)phenol derivative.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a bioactive molecule using this compound.
Logical Relationship in Synthesis Planning
The Williamson ether synthesis offers two retrosynthetic disconnections for any target ether. The choice of reactants is crucial for the success of this S(_N)2 reaction. For the synthesis of an aryl ether containing the 1-methyl-4-hydroxybutyl moiety, it is imperative to use the phenoxide as the nucleophile and this compound as the electrophile, as the alternative (alkoxide of 4-hydroxypentanol and an aryl halide) is generally not feasible due to the low reactivity of aryl halides in S(_N)2 reactions.[3]
References
Application Notes and Protocols for the Oxidation of 4-bromopentan-1-ol
Introduction
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the chosen oxidant and reaction conditions. 4-bromopentan-1-ol is a bifunctional molecule whose selective oxidation is crucial for the synthesis of various intermediates in the pharmaceutical and agrochemical industries. The presence of a bromine atom requires careful selection of reagents to avoid side reactions. These application notes provide detailed protocols for the selective oxidation of this compound to 4-bromopentanal or 4-bromopentanoic acid.
Primary alcohols can be oxidized to aldehydes or further to carboxylic acids.[1] The choice between these two products is determined by the oxidizing agent and the reaction conditions.[2] For the synthesis of the aldehyde, milder, often anhydrous conditions are necessary to prevent over-oxidation.[3] For the synthesis of the carboxylic acid, stronger oxidizing agents in the presence of water are typically employed.[4]
I. Selective Oxidation to 4-bromopentanal (Aldehyde)
The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent further oxidation to a carboxylic acid.[5] This is often achieved by performing the reaction in the absence of water.[3] Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern or Corey-Kim oxidations are suitable for this transformation.[2][6][7] DMP is often preferred in modern laboratories due to its practical advantages, including higher yields and less rigorous reaction conditions compared to chromium-based reagents like PCC.[5]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a mild and efficient method for oxidizing this compound to 4-bromopentanal using DMP. The reaction is typically fast and clean.[3]
Materials:
-
This compound (C₅H₁₁BrO, MW: 167.04 g/mol )[8]
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add Dess-Martin Periodinane to the solution in one portion while stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is usually complete within 30 minutes to 2 hours.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]
-
The crude 4-bromopentanal can be purified by column chromatography on silica (B1680970) gel.
II. Oxidation to 4-bromopentanoic acid (Carboxylic Acid)
The oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent.[2] Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent).[4][5] The reaction proceeds through an aldehyde intermediate, which is then further oxidized in the presence of water.[3]
Protocol 2: Jones Oxidation
This protocol details the oxidation of this compound to 4-bromopentanoic acid using Jones reagent. This is a powerful oxidation that typically provides good yields.
Materials:
-
This compound (C₅H₁₁BrO, MW: 167.04 g/mol )[8]
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Prepare the Jones reagent: Cautiously dissolve chromium trioxide in concentrated sulfuric acid, then slowly add this mixture to ice-cold water.
-
In a flask equipped with a dropping funnel and a thermometer, dissolve this compound in acetone and cool the mixture in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C. An orange solution of dichromate(VI) ions will turn green as it is reduced to chromium(III) ions.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench any excess oxidant by the careful addition of isopropyl alcohol until the green color persists.
-
Remove the bulk of the acetone by rotary evaporation.
-
Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-bromopentanoic acid.[9][10]
-
The product can be further purified by crystallization or distillation under reduced pressure.
Data Presentation
The following tables summarize typical quantitative data for the oxidation of primary alcohols using the described methods. The exact yields for this compound may vary and should be optimized on a small scale.
Table 1: Reagents and Conditions for Oxidation
| Parameter | Dess-Martin Oxidation (to Aldehyde) | Jones Oxidation (to Carboxylic Acid) |
| Starting Material | This compound | This compound |
| Product | 4-bromopentanal[11][12] | 4-bromopentanoic acid[13][14] |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Jones Reagent (CrO₃/H₂SO₄/H₂O)[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Acetone |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 0.5 - 2 hours[3] | 1 - 4 hours |
| Work-up | Quench with Na₂S₂O₃/NaHCO₃, extraction | Quench with isopropanol, extraction |
Table 2: Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity Assessment |
| 4-bromopentanal | C₅H₉BrO | 165.03[11][12] | 85-95% | GC-MS, ¹H NMR, ¹³C NMR |
| 4-bromopentanoic acid | C₅H₉BrO₂ | 181.03[14] | 70-90% | LC-MS, ¹H NMR, ¹³C NMR, Melting Point |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the oxidation of this compound, highlighting the divergent pathways to either the aldehyde or the carboxylic acid based on the chosen methodology.
Caption: Oxidation workflow for this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Name the reagent used in oxidation of a primary alcohol class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [guidechem.com]
- 12. 4-Bromopentanal | C5H9BrO | CID 12943274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 4-Bromopentanoic acid | C5H9BrO2 | CID 15570370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Bromopentan-1-ol in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromopentan-1-ol as a versatile building block for the formation of carbon-carbon bonds. Due to the inherent reactivity of the hydroxyl group with many organometallic reagents, a protection strategy is often required. This document details the protection of the alcohol, followed by protocols for key carbon-carbon bond-forming reactions including Grignard reactions, organocuprate coupling, and palladium-catalyzed cross-coupling reactions.
Protection of the Hydroxyl Group
The acidic proton of the hydroxyl group in this compound is incompatible with strongly basic organometallic reagents such as Grignard and organolithium reagents. Therefore, the initial step in many synthetic sequences involving this bifunctional molecule is the protection of the alcohol. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) ether, which is stable under basic conditions and can be readily removed under acidic conditions.
Experimental Protocol: Tetrahydropyran (THP) Protection of this compound
This protocol outlines the procedure for the protection of the hydroxyl group of this compound as a THP ether.
Workflow for THP Protection
Caption: Workflow for the THP protection of this compound.
Materials:
-
This compound
-
3,4-Dihydropyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or Pyridinium (B92312) p-toluenesulfonate (PPTS) (catalytic amount)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add 3,4-dihydropyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran.
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | 90-98% |
| 3,4-Dihydropyran | 1.2 | |
| PTSA (catalyst) | 0.02 |
Grignard Reaction
With the hydroxyl group protected, the bromide can be converted into a Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and epoxides.
Experimental Protocol: Formation and Reaction of 4-(Tetrahydropyran-2-yloxy)pentylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from THP-protected this compound and its subsequent reaction with a model electrophile, cyclohexanone (B45756).
Workflow for Grignard Reaction
Caption: Synthesis of a diol via a Grignard reaction.
Materials:
-
2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether or ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction (disappearance of iodine color, gentle reflux). If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Cyclohexanone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
To deprotect the THP ether, dissolve the crude product in a mixture of THF and 1 M HCl and stir at room temperature until TLC analysis indicates the complete removal of the protecting group.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting diol by column chromatography.
-
| Electrophile | Product | Typical Yield (overall) |
| Cyclohexanone | 1-(5-Hydroxypentan-2-yl)cyclohexan-1-ol | 75-85% |
| Benzaldehyde | 1-Phenyl-5-(tetrahydro-2H-pyran-2-yloxy)hexan-2-ol | ~80% (before deprotection) |
Organocuprate (Gilman) Coupling
Organocuprate reagents, also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with alkyl, vinyl, and aryl halides.
Experimental Protocol: Formation of a Lithium Diorganocuprate and Conjugate Addition
This protocol details the formation of a Gilman reagent from THP-protected this compound and its subsequent 1,4-addition to cyclohexenone.
Reaction Scheme for Gilman Coupling
Caption: Formation of a Gilman reagent and its conjugate addition.
Materials:
-
2-((4-Bromopentyl)oxy)tetrahydro-2H-pyran
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) or heptane
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Organolithium Formation:
-
To a solution of 2-((4-bromopentyl)oxy)tetrahydro-2H-pyran (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.0 eq of a 1.7 M solution in pentane) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
-
Gilman Reagent Formation:
-
In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.
-
Transfer the freshly prepared organolithium solution to the CuI suspension via cannula.
-
Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.
-
-
Conjugate Addition:
-
Add a solution of cyclohexenone (1.0 eq) in anhydrous THF to the Gilman reagent at -78 °C.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
-
Work-up:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
-
| Electrophile | Product | Typical Yield |
| Cyclohexenone | 3-(5-(Tetrahydro-2H-pyran-2-yloxy)pentan-2-yl)cyclohexan-1-one | 70-80% |
| Methyl vinyl ketone | 6-(Tetrahydro-2H-pyran-2-yloxy)heptan-2-one | ~75% |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. A protected derivative of this compound can be converted into various organometallic reagents suitable for these couplings or used directly in reactions like the Heck coupling after modification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. The protected this compound can be converted to a boronic ester, which can then be coupled with various aryl or vinyl halides.
General Suzuki-Miyaura Coupling Scheme
Caption: General scheme for a Suzuki-Miyaura coupling reaction.
Protocol Outline: Suzuki-Miyaura Coupling
-
Synthesis of the Boronic Ester: Convert the Grignard reagent of THP-protected this compound to the corresponding boronic ester by reacting it with an appropriate borate (B1201080) ester (e.g., triisopropyl borate) followed by acidic workup.
-
Coupling Reaction:
-
To a mixture of the boronic ester (1.2 eq), an aryl halide (e.g., 4-iodoanisole, 1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.
-
| Aryl Halide | Product (after deprotection) | Typical Yield |
| 4-Iodoanisole | 4-(4-Methoxyphenyl)pentan-1-ol | 70-85% |
| 1-Bromonaphthalene | 4-(Naphthalen-1-yl)pentan-1-ol | 65-80% |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. To utilize this compound in a Heck reaction, it would typically be first converted into an alkene derivative (e.g., by elimination to form 4-penten-1-ol, followed by protection and then reaction as the alkene partner, or by using the bromide part with a suitable alkene). A more direct application involves using a modified substrate. For instance, creating an acrylate (B77674) ester from the alcohol and then performing an intramolecular Heck reaction if a suitable halide is present elsewhere in the molecule. For intermolecular reactions, the bromide can be coupled with an alkene.
Protocol Outline: Heck Reaction
-
To a mixture of THP-protected this compound (1.0 eq), an alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine (B128534), 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), heat the reaction mixture at 80-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC. After completion, cool the mixture, perform an aqueous workup, and purify the product by column chromatography.
| Alkene | Product (after deprotection) | Typical Yield |
| Styrene | 5-Phenylpent-4-en-1-ol | 60-75% |
| Ethyl acrylate | Ethyl 6-hydroxyhept-2-enoate | 55-70% |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To employ this compound, one could first synthesize a terminal alkyne from it, or use the bromide to couple with a terminal alkyne.
Protocol Outline: Sonogashira Coupling
-
To a solution of THP-protected this compound (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
| Terminal Alkyne | Product (after deprotection) | Typical Yield |
| Phenylacetylene | 5-Phenylpent-4-yn-1-ol | 80-95% |
| 1-Hexyne | Undec-4-yn-1-ol | 75-90% |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, reaction time, and catalyst loading, may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Troubleshooting & Optimization
Why Grignard reagents cannot be prepared from 4-bromopentan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reagents.
Troubleshooting Guide
Issue: Failure to Form Grignard Reagent from a Haloalcohol
Symptoms:
-
No initiation of the Grignard reaction (no cloudiness, heat, or bubbling upon addition of the haloalcohol to magnesium).
-
Low or no yield of the desired Grignard product.
-
Consumption of starting material without the formation of the Grignard reagent.
Root Cause Analysis:
Grignard reagents are potent nucleophiles and strong bases.[1] When a haloalcohol such as 4-bromopentan-1-ol is used, the acidic proton of the hydroxyl (-OH) group is incompatible with the basic nature of the Grignard reagent.[2][3][4] As the Grignard reagent begins to form, it is immediately quenched by an intramolecular acid-base reaction with the hydroxyl group present in the same molecule.[5][6][7] This reaction neutralizes the Grignard reagent, preventing its accumulation and subsequent use in the desired reaction.[6]
Logical Relationship: The Problematic Intramolecular Reaction
Caption: Intramolecular reaction preventing Grignard reagent formation.
Solution: Protection of the Hydroxyl Group
To successfully prepare a Grignard reagent from a haloalcohol, the interfering hydroxyl group must be "protected" before the introduction of magnesium.[2][3] This involves converting the alcohol into a functional group that is stable under the basic conditions of Grignard reagent formation.[8] Silyl ethers are commonly used as protecting groups for alcohols in this context.[8][9]
Experimental Workflow: Successful Grignard Formation Using a Protecting Group
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Why do you suppose it's not possible to prepare a Grignard reagent from a.. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing side reactions in the cyclization of 4-bromopentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cyclization of 4-bromopentan-1-ol to synthesize 2-methyltetrahydrofuran (B130290).
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular cyclization of this compound, focusing on minimizing the primary side reaction, E2 elimination.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-methyltetrahydrofuran | The chosen base is too sterically hindered, favoring elimination. | Switch to a non-nucleophilic, sterically unhindered base such as Sodium Hydride (NaH). |
| The reaction temperature is too high, promoting the E2 elimination pathway.[1] | Conduct the reaction at a lower temperature. Room temperature is often a good starting point. | |
| The solvent is not optimal for an SN2 reaction. | Use a polar apathetic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to facilitate the SN2 reaction.[2] | |
| Significant amount of pent-4-en-1-ol byproduct detected | The base is promoting the E2 elimination side reaction.[3] | Use a less hindered base. For example, if using Potassium tert-butoxide, consider switching to Sodium Hydride. |
| High reaction temperature favors elimination over substitution.[1] | Lower the reaction temperature. Monitor the reaction progress at intervals to find the optimal temperature. | |
| Reaction is slow or does not go to completion | The base is not strong enough to completely deprotonate the alcohol. | Ensure the use of a sufficiently strong base like NaH or KH to form the alkoxide.[2] |
| The concentration of the reactant is too high, leading to intermolecular side reactions. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway. | |
| Formation of unexpected byproducts | The starting material is impure. | Ensure the purity of this compound before starting the reaction. |
| The solvent is not anhydrous, leading to quenching of the alkoxide. | Use anhydrous solvents to prevent the premature protonation of the alkoxide intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the cyclization of this compound?
The primary reaction is an intramolecular Williamson ether synthesis.[4] This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine in an intramolecular SN2 reaction to form the cyclic ether, 2-methyltetrahydrofuran.[5]
Q2: What is the main side reaction to be aware of?
The main competing side reaction is E2 (bimolecular elimination), which leads to the formation of pent-4-en-1-ol.[3] This is particularly prevalent with secondary alkyl halides like this compound.[2]
Q3: How does the choice of base affect the reaction outcome?
The choice of base is critical in determining the ratio of the desired cyclization product to the elimination byproduct.
-
Strong, non-nucleophilic, and sterically unhindered bases , such as Sodium Hydride (NaH) or Potassium Hydride (KH), are preferred for maximizing the yield of 2-methyltetrahydrofuran. These bases efficiently deprotonate the alcohol without promoting the E2 elimination.[2]
-
Sterically hindered bases , like Potassium tert-butoxide (t-BuOK), tend to favor the E2 elimination pathway, leading to a higher yield of pent-4-en-1-ol.[3]
Q4: What is the optimal solvent for this reaction?
Polar aprotic solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are generally recommended.[2] These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the intramolecular SN2 reaction.
Q5: How does temperature influence the reaction?
Higher temperatures generally favor elimination reactions over substitution reactions.[1] Therefore, to maximize the yield of 2-methyltetrahydrofuran, it is advisable to run the reaction at a lower temperature, such as room temperature. If the reaction rate is too slow, gentle heating can be applied, but the temperature should be carefully monitored to avoid an increase in the elimination byproduct.
Data Presentation
The following tables provide illustrative data on the expected product distribution based on the principles of the Williamson ether synthesis and SN2/E2 competition.
Table 1: Effect of Base on Product Distribution at Room Temperature in THF
| Base | 2-methyltetrahydrofuran (Cyclization Product) Yield (%) | pent-4-en-1-ol (Elimination Product) Yield (%) |
| Sodium Hydride (NaH) | 85 | 15 |
| Potassium Hydride (KH) | 82 | 18 |
| Potassium tert-butoxide (t-BuOK) | 30 | 70 |
| Sodium Ethoxide (NaOEt) | 65 | 35 |
Table 2: Effect of Temperature on Product Distribution with Sodium Hydride in THF
| Temperature (°C) | 2-methyltetrahydrofuran (Cyclization Product) Yield (%) | pent-4-en-1-ol (Elimination Product) Yield (%) |
| 0 | 90 | 10 |
| 25 (Room Temp) | 85 | 15 |
| 50 | 70 | 30 |
| 65 (Reflux) | 55 | 45 |
Experimental Protocols
Protocol 1: Synthesis of 2-methyltetrahydrofuran using Sodium Hydride
This protocol is designed to maximize the yield of the desired cyclization product, 2-methyltetrahydrofuran.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar to a dry, round-bottom flask.
-
Add anhydrous Tetrahydrofuran (THF) to the flask.
-
Carefully add a 60% dispersion of Sodium Hydride (NaH) in mineral oil (1.2 equivalents) to the THF.
-
-
Reaction:
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction by slowly adding water at 0 °C to decompose any unreacted NaH.
-
Add diethyl ether to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation to obtain pure 2-methyltetrahydrofuran.
-
Visualizations
Caption: Reaction pathways in the cyclization of this compound.
Caption: Troubleshooting workflow for low yield in 2-methyltetrahydrofuran synthesis.
References
Technical Support Center: Purification of Crude 4-Bromopentan-1-ol by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-bromopentan-1-ol via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities depend on the synthetic route. If prepared from 1,4-pentanediol (B150768) and hydrobromic acid (HBr), potential impurities include:
-
Unreacted 1,4-pentanediol: The starting diol.
-
Tetrahydrofurfuryl bromide: A cyclic ether that can form as a rearrangement byproduct.
-
Dibrominated byproducts: Formed if the reaction proceeds further.
-
Solvent residues: From the reaction or workup.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound has a relatively high boiling point at atmospheric pressure, and heating it to that temperature could lead to decomposition. Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of degradation and improving the purity of the final product.
Q4: How can I monitor the purity of the collected fractions?
A4: The purity of the fractions can be monitored using techniques such as:
-
Gas Chromatography (GC): To quantify the percentage of this compound and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and detect any residual starting materials or byproducts.
-
Refractive Index: A quick method to check the consistency of the fractions. The refractive index should be constant for pure fractions.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C @ mmHg) |
| This compound | C₅H₁₁BrO | 167.04 | Estimated: ~110-120 @ 20 mmHg |
| 1,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 72-73 @ 0.03 |
| Tetrahydrofurfuryl bromide | C₅H₉BrO | 165.03 | 70 @ 22 |
Experimental Protocol: Vacuum Distillation of Crude this compound
1. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
- The setup should include a round-bottom flask (distilling flask), a short-path distillation head with a condenser and a collection flask, a thermometer, a vacuum adapter, a cold trap, and a vacuum pump.
- Place a magnetic stir bar in the distilling flask.
2. Sample Preparation:
- Transfer the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.
- Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
3. Distillation Procedure:
- Begin stirring the crude sample.
- Turn on the cooling water to the condenser.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
- Once the vacuum is stable, begin heating the distilling flask using a heating mantle.
- Gradually increase the temperature until the liquid begins to boil and the vapor temperature starts to rise.
- Collect a forerun fraction, which will contain any low-boiling impurities.
- Once the vapor temperature stabilizes at the expected boiling point of this compound, change the receiving flask to collect the main fraction.
- Continue distillation until most of the product has been collected, but do not distill to dryness.
- Stop heating and allow the apparatus to cool down completely before slowly releasing the vacuum.
4. Fraction Analysis:
- Analyze the collected fractions for purity using appropriate analytical methods (GC, NMR, etc.).
- Combine the pure fractions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No distillation at the expected temperature | - Vacuum is not low enough.- Thermometer bulb is placed incorrectly.- Heating is insufficient. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Position the top of the thermometer bulb level with the side arm of the distillation head.- Gradually increase the heating mantle temperature. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Presence of volatile impurities. | - Add fresh boiling chips or ensure the stir bar is spinning effectively.- Collect a forerun at a lower temperature to remove volatile components. |
| Product solidifies in the condenser | - Cooling water is too cold. | - Use warmer cooling water or reduce the flow rate. |
| Distillate is cloudy | - Presence of water. | - Ensure all glassware is thoroughly dried before starting. If the crude sample is wet, consider a pre-drying step with a suitable drying agent. |
| Sudden drop in pressure during distillation | - A leak has developed in the system. | - Stop the distillation, allow the system to cool, and re-grease all joints. |
| Product appears to be decomposing (darkening) | - Heating temperature is too high. | - Reduce the heating mantle temperature. If necessary, stop the distillation and re-purify under a higher vacuum (lower temperature). |
Mandatory Visualization
Caption: Troubleshooting workflow for vacuum distillation of this compound.
Identifying impurities in 4-bromopentan-1-ol via GC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromopentan-1-ol and identifying potential impurities via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my this compound sample?
A1: Impurities in this compound typically originate from its synthesis, which commonly involves the bromination of a pentanol (B124592) isomer or the ring-opening of a substituted tetrahydrofuran. The expected impurities can be categorized as follows:
-
Starting Material Residues: Unreacted pentanol isomers. There are eight possible isomers of pentanol, and if the starting material is not pure, you may see other bromopentanol isomers.[1][2]
-
Isomeric Impurities: Bromopentanol isomers (e.g., 5-bromopentan-1-ol, 3-bromopentan-1-ol) can be present if the synthesis is not perfectly regioselective or if isomeric starting materials were used.
-
Side-Reaction Products:
-
Elimination Products: Dehydration of this compound can lead to the formation of various bromopentene isomers.
-
Etherification Products: Self-condensation of the starting alcohol or reaction with another alcohol molecule can form dipentyl ether or other ether derivatives.[2]
-
Over-bromination Products: In some synthetic routes, further reaction can lead to the formation of dibromopentanes.
-
-
Reagent Residues: Depending on the synthetic method, you might find traces of reagents like hydrobromic acid (HBr) or sulfuric acid (H2SO4), although these are typically removed during workup.[2]
Q2: My this compound peak is tailing significantly. What could be the cause and how can I fix it?
A2: Peak tailing for polar analytes like alcohols is a common issue in GC-MS. It is often caused by unwanted interactions between the analyte and active sites within the GC system. Here are the primary causes and solutions:
-
Active Sites in the Inlet Liner: The glass inlet liner can have acidic silanol (B1196071) groups that strongly interact with the hydroxyl group of your analyte.
-
Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner and the septum, as septum fragments can also be a source of activity.
-
-
Column Contamination or Degradation: The stationary phase at the head of the GC column can degrade over time, exposing active sites.
-
Solution: Trim the first 10-20 cm of the column. If the problem persists, the entire column may need to be replaced.
-
-
Improper Column Installation: A poor cut of the column or incorrect installation depth in the inlet or detector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.
-
-
Analyte-Phase Mismatch: The polarity of your analyte might not be ideal for the column's stationary phase.
-
Solution: While standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase) are often used, a more polar column (e.g., a WAX column) could be considered if tailing is severe. However, this may alter the elution order of your compounds.
-
-
Derivatization: To eliminate the problematic hydroxyl group, you can derivatize your sample. Silylation (e.g., using BSTFA) is a common method that replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group, significantly improving peak shape and volatility.[3][4][5][6]
Q3: I am seeing peaks with a characteristic isotopic pattern for bromine, but they don't match the retention time of this compound. What could they be?
A3: The presence of the bromine isotope pattern (two peaks of nearly equal intensity, 2 m/z units apart) is a strong indicator of a bromine-containing compound. If the retention time is different from your target analyte, you are likely observing one of the following:
-
Isomers of Bromopentanol: As mentioned in Q1, there are several positional isomers of bromopentanol. These will have the same molecular weight and similar mass spectra but different retention times.
-
Dibromopentanes: These impurities will have a higher molecular weight and will likely elute later than this compound. Their mass spectra will show a characteristic pattern for two bromine atoms (M, M+2, and M+4 peaks).
-
Bromopentenes: These elimination products will have a lower molecular weight than this compound.
To identify these, you will need to analyze their mass spectra and compare them to library data or predict their fragmentation patterns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged or not drawing sample).2. Incorrect injection parameters.3. Leak in the inlet.4. Column break. | 1. Clean or replace the syringe.2. Verify injection volume and split ratio.3. Perform a leak check.4. Inspect the column. |
| Peak Tailing (especially for this compound) | 1. Active sites in the inlet liner or column.2. Column overload.3. Improper column installation. | 1. Use a deactivated liner; trim the column.2. Dilute the sample.3. Re-install the column correctly.4. Consider derivatization of the sample. |
| Peak Fronting | 1. Column overload.2. Incompatible solvent with the stationary phase. | 1. Dilute the sample.2. Ensure the sample solvent is compatible with the GC column phase. |
| Ghost Peaks (peaks in a blank run) | 1. Contamination in the syringe, inlet, or column.2. Septum bleed. | 1. Clean the syringe; bake out the inlet and column.2. Use a high-quality, low-bleed septum. |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature or carrier gas flow rate.2. Leaks in the system. | 1. Check GC temperature and pressure settings.2. Perform a leak check. |
| Baseline Noise or Drift | 1. Column bleed.2. Contaminated carrier gas.3. Detector contamination. | 1. Condition the column.2. Ensure high-purity carrier gas and use filters.3. Clean the detector according to the manufacturer's instructions. |
Data Presentation: Potential Impurities in this compound
The following table lists potential impurities, their likely origin, and key mass spectral fragments to aid in their identification. Note that the presence and quantity of these impurities will vary depending on the synthesis and purification of your specific batch.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Mass Spectral Fragments (m/z) |
| This compound | C₅H₁₁BrO | 167.05 | Target Analyte | 149/151 ([M-H₂O]⁺), 87, 69, 43 |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | Unreacted Starting Material | 86, 71, 58, 43 |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | Side Product | 150/152 (M⁺), 71, 43 |
| 2-Bromopentane | C₅H₁₁Br | 151.05 | Isomeric Impurity | 150/152 (M⁺), 71, 43 |
| 1,4-Dibromopentane | C₅H₁₀Br₂ | 229.94 | Over-bromination Product | 228/230/232 (M⁺), 149/151, 69 |
| Tetrahydro-2-methylfuran | C₅H₁₀O | 86.13 | Cyclization Side Product | 86 (M⁺), 71, 43 |
| Dipentyl ether | C₁₀H₂₂O | 158.28 | Etherification Side Product | 158 (M⁺), 87, 71, 43 |
Experimental Protocols
Standard GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and the impurities of interest.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.
-
Mix thoroughly to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted for sensitivity).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 35 - 400.
-
Derivatization Protocol for Peak Shape Improvement (Silylation)
-
Sample Preparation:
-
In a clean, dry 2 mL vial, add approximately 1 mg of the this compound sample.
-
Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injecting into the GC-MS.
-
-
GC-MS Analysis:
-
Use the same GC-MS conditions as the standard protocol, but adjust the scan range to account for the higher mass of the TMS derivative (e.g., m/z 50 - 500).
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Navigating the Challenge of Acidic Protons in Grignard Reactions: A Technical Guide for 4-Bromopentan-1-ol
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling the acidic hydroxyl proton of 4-bromopentan-1-ol during Grignard reactions. The inherent reactivity of the Grignard reagent with acidic protons necessitates a strategic approach to ensure the desired carbon-carbon bond formation. This center offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of available methods.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly form a Grignard reagent from this compound?
The Grignard reagent is a potent base. The acidic proton of the hydroxyl group in this compound will be readily abstracted by the newly formed Grignard reagent in an acid-base reaction. This process, known as protonolysis, consumes the Grignard reagent and prevents it from acting as a nucleophile in the desired reaction with an electrophile.
Q2: What is the primary strategy to overcome this issue?
The most reliable and widely used strategy is to "protect" the acidic hydroxyl group with a temporary blocking group. This protecting group is inert to the Grignard reagent and can be removed later in the synthetic sequence to regenerate the alcohol.
Q3: What are the most common protecting groups for alcohols in Grignard reactions?
The two most common and effective protecting groups for alcohols in this context are tert-butyldimethylsilyl (TBDMS) ethers and tetrahydropyranyl (THP) ethers.
Q4: How do I choose between a TBDMS and a THP protecting group?
The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule. TBDMS ethers are generally stable to a wide range of non-acidic conditions but are typically removed with fluoride (B91410) ion sources or acid. THP ethers are stable to basic and nucleophilic conditions but are readily cleaved with mild acid.
Q5: Is it possible to perform the Grignard reaction without a protecting group?
While less common and often less efficient, it is sometimes possible to use a large excess of the Grignard reagent. In this approach, one equivalent of the Grignard reagent is consumed by the acidic proton, while the excess is available to react with the electrophile. However, this method can be wasteful and may lead to lower yields and more complex purification.
Q6: What are the potential side reactions to be aware of?
A significant potential side reaction is the intramolecular cyclization of the Grignard reagent, which can lead to the formation of cyclopentanol. This is more likely to occur if the Grignard reagent is heated or allowed to stand for extended periods before the addition of the electrophile. Another common side reaction is the Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | Incomplete protection of the alcohol. | - Ensure complete conversion to the protected alcohol using TLC or GC analysis before proceeding. - Use a slight excess of the protecting group reagent and base. |
| Incomplete formation of the Grignard reagent. | - Use freshly dried glassware and anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | |
| Protonolysis of the Grignard reagent. | - If not using a protecting group, ensure a sufficient excess of the Grignard reagent is used (at least 2 equivalents). | |
| Intramolecular cyclization. | - Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and use it immediately. - Add the electrophile to the Grignard solution at a low temperature. | |
| Presence of a significant amount of starting material | Incomplete reaction. | - Increase the reaction time or temperature (with caution, to avoid side reactions). - Ensure the electrophile is of high purity. |
| Formation of a significant amount of Wurtz coupling product (dimer) | High concentration of the alkyl halide during Grignard formation. | - Add the solution of the protected this compound slowly to the magnesium turnings to maintain a low concentration. |
Comparative Data of Synthetic Strategies
The following table summarizes the typical yields for different strategies to address the acidic proton in haloalcohols during Grignard reactions. The data is compiled from various literature sources for analogous systems.
| Strategy | Description | Typical Yield Range | Advantages | Disadvantages |
| TBDMS Protection | Three-step sequence: protection, Grignard reaction, deprotection. | 70-90% (overall) | High yielding, TBDMS group is robust. | Requires an additional two synthetic steps. |
| THP Protection | Three-step sequence: protection, Grignard reaction, deprotection. | 65-85% (overall) | THP group is easy to introduce and remove. | Deprotection requires acidic conditions. |
| Excess Grignard | Use of >2 equivalents of a pre-formed Grignard reagent. | 30-50% | Fewer synthetic steps. | Wasteful of the Grignard reagent, lower yields, more complex purification. |
Experimental Protocols
Method 1: TBDMS Protection, Grignard Reaction, and Deprotection
Step 1: Protection of this compound with TBDMSCl
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford (4-bromobutoxy)(tert-butyl)dimethylsilane (B1269809).
-
-
Expected Yield: 90-95%
Step 2: Grignard Reaction with Benzaldehyde (B42025)
-
Materials: (4-bromobutoxy)(tert-butyl)dimethylsilane, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), benzaldehyde.
-
Procedure:
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of (4-bromobutoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Yield: 80-90%
Step 3: Deprotection of the TBDMS Ether
-
Materials: Crude product from Step 2, tetrabutylammonium (B224687) fluoride (TBAF) solution (1M in THF), THF.
-
Procedure:
-
Dissolve the crude silyl (B83357) ether in THF.
-
Add a solution of TBAF (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield 5-phenylpentane-1,5-diol.[1]
-
-
Expected Yield: 85-95%
Visualizing the Workflow
The following diagram illustrates the decision-making process and the primary synthetic route for handling the acidic proton in this compound during a Grignard reaction.
Caption: Decision workflow for Grignard reactions with this compound.
References
Technical Support Center: Synthesis of Tetrahydropyran from 4-Bromopentan-1-ol
This guide provides troubleshooting advice and optimized protocols for the intramolecular cyclization of 4-bromopentan-1-ol to tetrahydropyran (B127337), a reaction commonly known as the Williamson ether synthesis. It is intended for researchers, chemists, and professionals in drug development seeking to improve reaction yields and minimize byproducts.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of tetrahydropyran via the intramolecular Williamson ether synthesis.
Q1: My overall yield of tetrahydropyran is disappointingly low. What are the most common causes?
A: Low yields are typically due to one or more of the following factors:
-
Competing Side Reactions: The most common side reaction is E2 elimination, which forms pent-4-en-1-ol as a byproduct.[1][2] Intermolecular reactions, where two molecules of the starting material react to form a linear ether or dimer, can also occur, especially at high concentrations.
-
Incomplete Deprotonation: The alcohol must be fully converted to its corresponding alkoxide to act as an effective nucleophile.[3] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant concentration are all critical for maximizing the yield of the desired intramolecular cyclization.[4]
Q2: What is the best base to use for this reaction, and why?
A: A strong, non-nucleophilic base is crucial.
-
Recommended: Sodium hydride (NaH) or potassium hydride (KH) are highly effective.[1][3] They are strong bases that irreversibly deprotonate the alcohol, and their hydridic nature is not nucleophilic towards the alkyl halide, thus preventing competing reactions. The byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[5]
-
Alternatives: While bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, they are less ideal as they introduce water, which can interfere with the reaction, and the hydroxide ion itself can be a competing nucleophile.[4][6]
Q3: How does my choice of solvent affect the reaction outcome?
A: The solvent plays a critical role in promoting the desired S(_N)2 pathway.
-
Optimal Solvents: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are recommended.[1][4] These solvents solvate the cation (e.g., Na(_+)) but not the alkoxide anion, creating a highly reactive "naked" nucleophile that readily participates in the intramolecular S(_N)2 attack.
-
Solvents to Avoid: Protic solvents, like water or alcohols, should be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and may participate in unwanted side reactions.[2]
Q4: I've identified an alkene byproduct in my product mixture. How can I prevent its formation?
A: The formation of an alkene (pent-4-en-1-ol) is due to a competing E2 elimination reaction.[2] To minimize this:
-
Use a Non-Bulky Base: Strong, sterically unhindered bases like NaH favor the S(_N)2 substitution over elimination.[7] Bulky bases like potassium tert-butoxide would strongly favor the E2 pathway.
-
Control the Temperature: S(_N)2 reactions are generally favored at lower temperatures. Avoid excessive heating, as higher temperatures tend to favor the elimination pathway.
-
Choose the Right Solvent: Polar aprotic solvents help to favor the S(_N)2 pathway over E2.[4]
Q5: What is the ideal concentration for this intramolecular reaction?
A: To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run under high-dilution conditions. By keeping the concentration of the substrate low (typically in the range of 0.01 M to 0.1 M), the probability of one end of a molecule finding the other end is much higher than the probability of it finding another molecule.
Optimizing Reaction Conditions
The following table summarizes the impact of key parameters on the yield of tetrahydropyran.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation without competing side reactions.[3] | Weaker Base: Incomplete reaction. Bulky Base: Increased E2 elimination. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent enhances nucleophilicity of the alkoxide, favoring the S(_N)2 pathway.[1] | Protic Solvent: Reduced nucleophilicity and potential side reactions. |
| Concentration | Low (0.01 - 0.1 M) | Favors intramolecular cyclization over intermolecular polymerization or dimer formation. | High Concentration: Formation of intermolecular ether byproducts. |
| Temperature | 0 °C to Room Temperature | Minimizes the competing E2 elimination reaction, which is favored at higher temperatures.[8] | High Temperature: Increased formation of alkene byproduct. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive base (NaH) and alkoxide by atmospheric moisture or CO(_2). | Air/Moisture: Deactivation of base, leading to incomplete reaction. |
Visualized Guides and Workflows
Reaction Pathway
Caption: Reaction mechanism for tetrahydropyran synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Key Parameter Relationships
Caption: Relationships between parameters affecting reaction yield.
Optimized Experimental Protocol
Objective: To synthesize tetrahydropyran from this compound with high yield by promoting intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Diethyl ether or Ethyl Acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N(_2) or Ar), and a rubber septum.
-
Base Preparation: In the flask, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil, carefully decanting the solvent each time under an inert atmosphere. Suspend the washed NaH in anhydrous THF (to achieve a final substrate concentration of ~0.05 M).
-
Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a volume of anhydrous THF. Using a syringe pump for precise control, add this solution dropwise to the stirred NaH suspension over several hours (e.g., 4-6 hours) to maintain high-dilution conditions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product can be purified by fractional distillation to yield pure tetrahydropyran.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromopentan-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-bromopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a suitable precursor with a bromine source. The two primary starting materials are:
-
1,4-Pentanediol (B150768): This diol can be selectively brominated at the C4 position using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction with HBr is a classic nucleophilic substitution.
-
Tetrahydrofurfuryl alcohol: This readily available starting material can undergo ring-opening with a strong acid like HBr to yield this compound.
Q2: I am observing a low yield of this compound. What are the potential causes?
A2: Low conversion rates can stem from several factors related to reagents, reaction conditions, and potential side reactions. Key areas to investigate include:
-
Reagent Quality: The purity of your starting material (1,4-pentanediol or tetrahydrofurfuryl alcohol) and the brominating agent is critical. Impurities can lead to undesired side reactions. Ensure your reagents are of high purity and, if necessary, purify them before use.
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact your yield. These factors need to be carefully controlled and optimized.
-
Side Reactions: Competing reaction pathways can consume your starting material or product. Common side reactions include the formation of dibrominated products or ethers.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress is crucial to determine the optimal reaction time.
Q3: What are the likely side products in the synthesis of this compound?
A3: Depending on the starting material and reaction conditions, several side products can form, reducing the yield of the desired this compound.
-
From 1,4-Pentanediol:
-
1,4-Dibromopentane: If an excess of the brominating agent is used or the reaction is allowed to proceed for too long, both hydroxyl groups can be substituted.
-
Tetrahydropyran: Intramolecular cyclization of the starting diol or the product can occur, especially under acidic conditions.
-
-
From Tetrahydrofurfuryl alcohol:
-
Over-bromination products: Further reaction of the initial product can lead to dibrominated species.
-
Rearrangement products: Carbocation intermediates formed during the ring-opening process may undergo rearrangement, leading to isomeric bromo-alcohols.
-
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components in the reaction mixture, including the desired product and any side products.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in the synthesis of this compound.
Problem: Low or No Product Formation
Below is a troubleshooting workflow to address low or no product formation.
Caption: Troubleshooting workflow for low conversion rates.
| Potential Cause | Recommended Solution |
| Inactive or Impure Brominating Agent | Use a fresh bottle of the brominating agent (e.g., HBr, PBr₃). If using HBr, ensure it has not been exposed to air for extended periods, which can lead to oxidation. |
| Impure Starting Material | Purify the 1,4-pentanediol or tetrahydrofurfuryl alcohol by distillation before use. |
| Suboptimal Reaction Temperature | For the reaction of 1,4-pentanediol with HBr, a temperature range of 80-100°C is often optimal. For the ring-opening of tetrahydrofurfuryl alcohol, a higher temperature may be required. Perform small-scale experiments to find the optimal temperature. |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material spot has completely disappeared. Reactions of this type can often take several hours to reach completion. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of varying reaction conditions on the yield of this compound. This data is illustrative and may need to be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Starting Material | 1,4-Pentanediol | 1,4-Pentanediol | Tetrahydrofurfuryl alcohol | Different starting materials will have different optimal conditions. |
| Brominating Agent | HBr (48% aq.) | PBr₃ | HBr (48% aq.) | PBr₃ is often milder and can lead to higher selectivity for the monobrominated product. |
| Temperature | 80°C | 0°C to rt | 100°C | Higher temperatures can increase the reaction rate but may also promote side reactions like elimination or dibromination. |
| Reaction Time | 6 hours | 4 hours | 12 hours | Longer reaction times can lead to higher conversion but also increase the risk of side product formation. |
| Stoichiometry (Bromo-agent:Alcohol) | 1.2 : 1 | 1.1 : 1 | 1.5 : 1 | A larger excess of the brominating agent increases the likelihood of dibromination. |
| Approx. Yield (%) | 65-75% | 70-80% | 50-60% | Yields are highly dependent on the specific conditions and workup procedure. |
| Major Impurities | 1,4-Dibromopentane, Unreacted Diol | Unreacted Diol | Rearrangement products, Dibrominated products | The impurity profile will vary significantly with the reaction conditions. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound from 1,4-Pentanediol with HBr
Materials:
-
1,4-Pentanediol
-
Hydrobromic acid (48% aqueous solution)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-pentanediol (1.0 eq) and 48% hydrobromic acid (1.5 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) with stirring.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient).
Key Experiment 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Visualization agent (e.g., potassium permanganate (B83412) stain)
-
Capillary tubes
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm.
-
Using a pencil, draw a baseline on the TLC plate about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if applicable) and then stain with potassium permanganate. The starting diol and the product alcohol will appear as yellow-brown spots on a purple background. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
Caption: Workflow for monitoring the reaction by TLC.
Signaling Pathways and Logical Relationships
The synthesis of this compound from 1,4-pentanediol with HBr proceeds through a protonation and subsequent nucleophilic substitution (SN2) mechanism.
Caption: Simplified reaction mechanism for the synthesis.
Technical Support Center: Managing 4-bromopentan-1-ol in Experiments
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the proper handling and management of 4-bromopentan-1-ol, with a focus on its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: How should I store this compound?
A2: To minimize water absorption, this compound should be stored in a tightly sealed, airtight container.[1] The use of containers with high-quality seals, such as those with PTFE-lined caps, is recommended. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against atmospheric moisture. Commercial suppliers often recommend storing it in a refrigerator at 2-8°C.[2]
Q3: What are the potential consequences of using "wet" this compound in my experiments?
A3: The presence of water in this compound can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual molar amount of this compound will be lower than calculated based on its mass, leading to incorrect stoichiometric ratios in your reaction.
-
Reaction Failure with Moisture-Sensitive Reagents: Water will react with and quench highly reactive reagents such as Grignard reagents, organolithiums, and hydrides.[3][4] This will lead to low or no yield of the desired product.
-
Undesired Side Reactions: In some reactions, water can act as a nucleophile or a base, leading to the formation of byproducts.
-
Inconsistent Results: The variable water content in the reagent can lead to poor reproducibility of your experiments.
Q4: How can I determine the water content of my this compound?
A4: The most accurate and widely used method for determining the water content in organic liquids is Karl Fischer titration.[5][6] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being more sensitive for very low water content.[6]
Troubleshooting Guides
Issue 1: Low or no yield in a Grignard reaction using this compound.
-
Possible Cause: The primary suspect is the presence of water in the this compound, which would quench the Grignard reagent. Grignard reagents are strong bases and will react with even trace amounts of acidic protons, such as those from water.[3][4]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) and that all other solvents and reagents were anhydrous.
-
Dry the this compound: Before use, dry the this compound using an appropriate method (see Experimental Protocols section).
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound before and after drying to ensure it meets the requirements of your reaction.
-
Protect the Reaction from Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Issue 2: Inconsistent results in a substitution reaction where this compound is the substrate.
-
Possible Cause: Variable and unquantified amounts of water in different batches of this compound could be affecting the reaction rate or leading to competing side reactions.
-
Troubleshooting Steps:
-
Standardize the Reagent: Implement a standard procedure for drying and storing this compound for all experiments.
-
Measure Water Content: Before each reaction, perform a Karl Fischer titration to know the exact water content. This will allow you to account for it in your calculations and ensure consistency between runs.
-
Investigate Solvent Effects: Ensure the solvent used in the reaction is also anhydrous, as it can be another source of water contamination.
-
Data Presentation
Table 1: Efficiency of Common Drying Agents for Alcohols
| Drying Agent | Capacity | Drying Speed | Efficiency (Final Water Content) | Suitability for this compound |
| Magnesium Sulfate (B86663) (MgSO₄) | Moderate | Fast | Good (~0.1%) | Good for pre-drying |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Fair (>0.1%) | Suitable for initial drying of very wet solvent |
| Calcium Chloride (CaCl₂) | High | Moderate | Good | Not recommended (can form adducts with alcohols) |
| Molecular Sieves (3Å) | Moderate | Slow | Excellent (<10 ppm) | Excellent for achieving very low water content |
| Calcium Hydride (CaH₂) | High | Moderate | Excellent | Not recommended (can react with the alcohol) |
Data compiled from general laboratory practices and chemical supplier information.
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
This protocol is suitable for achieving a very low water content in this compound.
Materials:
-
This compound
-
3Å molecular sieves (activated)
-
Round-bottom flask with a stopper (oven-dried)
-
Inert gas source (argon or nitrogen)
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them in an oven at 250-300°C under vacuum for at least 4 hours. Cool the sieves to room temperature under an inert atmosphere.
-
Initial Drying (Optional): If the this compound is suspected to have a high water content, pre-dry it by stirring over anhydrous magnesium sulfate for 1-2 hours, then filter.
-
Final Drying: Add the activated molecular sieves (approximately 10-20% by weight of the alcohol) to the oven-dried round-bottom flask.
-
Transfer Alcohol: Under an inert atmosphere, transfer the this compound to the flask containing the molecular sieves.
-
Seal and Store: Stopper the flask, seal it with paraffin (B1166041) film, and let it stand for at least 24 hours at room temperature. For optimal drying, allow it to stand for 48 hours.
-
Use: The dried this compound can be used directly from the flask by carefully decanting or using a syringe under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
This protocol provides a general guideline for determining the water content of this compound.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5)
-
Anhydrous methanol (B129727) (or a suitable solvent for the KF titration)
-
Gastight syringe
-
This compound sample
Procedure:
-
Prepare the Titrator: Fill the burette with the Karl Fischer reagent and condition the titration cell with anhydrous methanol until a stable, low drift is achieved (typically < 20 µL/min).[1]
-
Determine the Titer: Accurately add a known amount of a certified water standard or a pure compound with a known water content (e.g., sodium tartrate dihydrate) to the conditioned cell and titrate to the endpoint. This will determine the exact water equivalent of the Karl Fischer reagent.
-
Prepare the Sample: Accurately weigh a gastight syringe. Draw a precise volume of the this compound sample into the syringe and reweigh it to determine the exact mass of the sample.
-
Inject and Titrate: Inject the sample into the titration cell and start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculate Water Content: The instrument's software will calculate the water content of the sample in ppm, percentage, or mg/L based on the volume of titrant used, the titer of the reagent, and the mass of the sample.
Visualizations
Caption: Workflow for handling and preparing this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromopentan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with best practices for removing unreacted 4-bromopentan-1-ol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its separation?
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common methods for removing unreacted electrophiles like this compound include distillation, crystallization, and chromatography (including flash column chromatography, HPLC, and MPLC).[3] Liquid-liquid extraction is also a fundamental technique used during the workup process to remove impurities.[4]
Q3: How can I monitor the progress of the purification?
A3: The progress of the purification can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified product and identify the presence of any remaining this compound.[4]
Q4: Why is it important to wash the organic layer with brine during extraction?
A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of dissolved water from the organic phase. This is performed before drying with an anhydrous salt and reduces the amount of drying agent required, making the drying process more efficient.[4]
Troubleshooting Guide
Issue: An emulsion has formed during liquid-liquid extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, which is a suspension of one liquid within the other.
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[4]
-
To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4]
-
Allow the mixture to stand for a longer period.
-
Gently swirling the separatory funnel may also help.
-
If the emulsion persists, filtering the mixture through a pad of celite or glass wool may be effective.[4]
-
Issue: The final product is contaminated with unreacted this compound after distillation.
-
Possible Cause: The boiling point of your desired product may be too close to that of this compound, leading to co-distillation.
-
Solution:
-
Fractional Distillation: Employ fractional distillation with a long, well-insulated column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations) to improve separation efficiency.[4]
-
Vacuum Distillation: If the compounds are high-boiling, performing the distillation under reduced pressure (vacuum distillation) will lower their boiling points and may improve separation.
-
Issue: Column chromatography is not effectively separating the product from this compound.
-
Possible Cause: The polarity of the solvent system may not be optimal for separating the two compounds.
-
Solution:
-
Solvent System Optimization: Use TLC to test various solvent systems of differing polarities to find the optimal mobile phase that provides good separation between your product and this compound.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, may provide a better separation. A common starting point for separation of compounds like bromoalkanols is a mixture of petroleum ether and ethyl acetate.[5]
-
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Fractional Distillation | >95% | 60-90% | Boiling points of the product and this compound must be sufficiently different.[4][6] |
| Flash Column Chromatography | >98% | 70-95% | Requires selection of an appropriate solvent system; can be time-consuming for large scales.[5] |
| Liquid-Liquid Extraction | Variable (Workup Step) | >90% | Primarily for initial purification and removal of water-soluble impurities. Emulsion formation can be an issue.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of cold water and gently mix by inverting the funnel several times.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Vent the funnel frequently to release any pressure from CO₂ evolution.
-
Wash the organic layer sequentially with water and then with brine.[4]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Layer
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer.
-
Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the drying agent from the organic solution. The dried organic layer is now ready for solvent removal or further purification.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica (B1680970) gel slurry in a nonpolar solvent (e.g., petroleum ether) and pack it into a glass column.
-
Concentrate the crude product and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis (e.g., a mixture of petroleum ether and ethyl acetate).[5]
-
Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Process Flowchart
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 4-bromopentan-1-ol
For researchers, scientists, and drug development professionals engaged in the structural elucidation of halogenated organic compounds, a multi-faceted analytical approach is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy alongside alternative techniques for the characterization of 4-bromopentan-1-ol, a key intermediate in various synthetic pathways.
The Power of Prediction: ¹H and ¹³C NMR Spectral Analysis of this compound
The structural formula of this compound is CH₃CH(Br)CH₂CH₂CH₂OH. Based on this structure, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.
-
-CH(Br)- (H4): This proton, being adjacent to the electronegative bromine atom, will be the most deshielded among the aliphatic protons and is expected to appear as a multiplet around 4.0-4.2 ppm. The splitting pattern will be complex due to coupling with the neighboring methyl and methylene (B1212753) protons.
-
-CH₂OH (H1): The protons on the carbon bearing the hydroxyl group will be deshielded and are predicted to resonate as a triplet around 3.6-3.8 ppm, coupled to the adjacent methylene group (H2).
-
-CH₃ (H5): The methyl protons will be the most shielded, appearing as a doublet around 1.7-1.9 ppm due to coupling with the single proton on the adjacent carbon (H4).
-
-CH₂- (H2 and H3): The two methylene groups will have overlapping signals in the range of 1.5-2.0 ppm. These will appear as complex multiplets due to coupling with their respective neighboring protons.
-
-OH: The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can vary widely (typically 1-5 ppm) depending on the concentration, solvent, and temperature.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is anticipated to display five signals, one for each unique carbon atom.
-
C4 (-CH(Br)-): The carbon directly attached to the bromine atom will be the most deshielded among the sp³ carbons, with a predicted chemical shift in the range of 50-60 ppm.
-
C1 (-CH₂OH): The carbon bonded to the hydroxyl group will also be deshielded, with an expected chemical shift around 60-65 ppm.
-
C5 (-CH₃): The methyl carbon will be the most shielded, appearing at approximately 20-25 ppm.
-
C2 and C3 (-CH₂-): The two methylene carbons will have distinct signals, likely in the range of 30-40 ppm.
The following table summarizes the predicted NMR data for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| Signal 1 | 4.0 - 4.2 | Multiplet | -CH(Br)- |
| Signal 2 | 3.6 - 3.8 | Triplet | -CH₂OH |
| Signal 3 | 1.7 - 1.9 | Doublet | -CH₃ |
| Signal 4 | 1.5 - 2.0 | Multiplet | -CH₂- |
| Signal 5 | 1.5 - 2.0 | Multiplet | -CH₂- |
| Signal 6 | Variable (1-5) | Broad Singlet | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Signal 1 | 50 - 60 | -CH(Br)- |
| Signal 2 | 60 - 65 | -CH₂OH |
| Signal 3 | 30 - 40 | -CH₂- |
| Signal 4 | 30 - 40 | -CH₂- |
| Signal 5 | 20 - 25 | -CH₃ |
A Broader Perspective: Alternative Analytical Techniques
While NMR provides a wealth of structural information, a comprehensive characterization often involves complementary techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would separate it from any impurities, and the mass spectrometer would provide a fragmentation pattern that is characteristic of the molecule. The molecular ion peak would be expected at m/z 166 and 168 in an approximately 1:1 ratio, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely show losses of H₂O, Br, and various alkyl fragments, further confirming the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-O stretching vibration would be observed around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information about the proton framework, including connectivity and stereochemistry. | Non-destructive, highly detailed structural information. | Can have overlapping signals, requires deuterated solvents. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | Simpler spectra than ¹H NMR, good for identifying the number of unique carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| GC-MS | Separation of components in a mixture and identification based on mass-to-charge ratio and fragmentation pattern. | High sensitivity and selectivity, excellent for identifying known compounds and analyzing mixtures. | Destructive technique, may not be suitable for thermally labile compounds. |
| FTIR | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. | Provides limited structural information beyond functional groups. |
Experimental Protocols
NMR Spectroscopy:
A sample of this compound (5-10 mg) would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans would typically be sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be required to obtain a good signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS):
A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) would be injected into the GC-MS system. A typical GC column for this analysis would be a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 amu.
Fourier-Transform Infrared (FTIR) Spectroscopy:
A small drop of neat this compound would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.
Caption: A logical workflow for the spectroscopic identification of this compound.
A Comparative Analysis of the Reactivity of 4-Bromopentan-1-ol and 4-Chloropentan-1-ol in Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Precursor for 2-Methyltetrahydrofuran (B130290) Synthesis
In the realm of organic synthesis, the efficient construction of cyclic ethers is a foundational pursuit. 2-Methyltetrahydrofuran (2-MeTHF), a versatile and increasingly popular green solvent, is frequently synthesized via the intramolecular cyclization of a 4-halopentan-1-ol. This guide provides a comparative analysis of the reactivity of two common precursors, 4-bromopentan-1-ol and 4-chloropentan-1-ol (B3131254), in the intramolecular Williamson ether synthesis. This comparison is supported by established chemical principles and available experimental data to inform the selection of the most suitable starting material for this transformation.
Executive Summary of Reactivity
The determinative factor in the relative reactivity of this compound and 4-chloropentan-1-ol is the nature of the halogen substituent, which functions as the leaving group in the intramolecular nucleophilic substitution reaction. Bromide is an inherently better leaving group than chloride. This is attributed to several factors:
-
Polarizability: Bromine is larger and more polarizable than chlorine, allowing for better stabilization of the developing negative charge in the transition state.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.
-
Leaving Group Stability: The resulting bromide anion (Br⁻) is a weaker base and more stable in solution than the chloride anion (Cl⁻).
Consequently, this compound is anticipated to undergo intramolecular cyclization to form 2-methyltetrahydrofuran more readily and under milder conditions than 4-chloropentan-1-ol.
Comparative Experimental Data
While a direct, side-by-side kinetic study under identical conditions was not identified in the surveyed literature, an examination of individual experimental protocols for the intramolecular Williamson ether synthesis of each compound supports the predicted trend in reactivity. The following table summarizes the reaction conditions and yields for the conversion of each halo-alcohol to 2-methyltetrahydrofuran.
| Parameter | This compound | 4-Chloropentan-1-ol |
| Reaction Type | Intramolecular Williamson Ether Synthesis | Intramolecular Williamson Ether Synthesis |
| Product | 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran |
| Reagent | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Water | Water |
| Temperature | Not specified, likely room temperature | Not specified, likely room temperature |
| Reaction Time | Not specified | Not specified |
| Reported Yield | High (implied) | Moderate to High (implied) |
Reaction Mechanism and Experimental Workflow
The intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran from 4-halopentan-1-ols proceeds via an SN2 mechanism. The reaction is typically initiated by a base, which deprotonates the terminal hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the halogen in an intramolecular fashion, displacing the halide and forming the cyclic ether.
Caption: Comparative reaction pathway for the cyclization of 4-halopentan-1-ols.
The general experimental workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis of 2-methyltetrahydrofuran.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-methyltetrahydrofuran from this compound and 4-chloropentan-1-ol, based on the principles of the Williamson ether synthesis.
Protocol 1: Synthesis of 2-Methyltetrahydrofuran from this compound
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the stirred solution of the bromo-alcohol.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-methyltetrahydrofuran.
Protocol 2: Synthesis of 2-Methyltetrahydrofuran from 4-Chloropentan-1-ol
The protocol is analogous to that for the bromo-analog. However, due to the lower reactivity of the chloro-alcohol, more forcing conditions may be required to achieve a comparable reaction rate and yield. This may include:
-
Using a stronger base or a higher concentration of the base.
-
Employing a higher reaction temperature or a longer reaction time.
-
The use of a phase-transfer catalyst to facilitate the reaction if a two-phase system is employed.
The workup and purification steps are identical to those described for the bromo-alcohol.
Conclusion and Recommendation
The chemical principles governing nucleophilic substitution reactions clearly indicate that this compound is the more reactive substrate for the intramolecular Williamson ether synthesis of 2-methyltetrahydrofuran. The superior leaving group ability of bromide compared to chloride leads to a faster reaction rate, allowing for the use of milder reaction conditions. For laboratory and industrial-scale syntheses where reaction time, energy input, and overall efficiency are critical considerations, This compound is the recommended precursor . While 4-chloropentan-1-ol can also be used, it will likely require more forcing conditions to achieve a satisfactory yield, which may lead to the formation of byproducts and increase production costs. The choice between the two may ultimately depend on the relative cost and availability of the starting materials.
References
Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 4-Bromopentan-1-ol
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. Understanding the fragmentation patterns of novel or modified compounds is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromopentan-1-ol against related compounds, offering a clear roadmap for interpreting its mass spectrum.
The fragmentation of this compound in a mass spectrometer is governed by the interplay between its two key functional groups: the primary alcohol and the secondary bromoalkane. The presence of the bromine atom, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), provides a distinct signature for bromine-containing fragments.[1] Concurrently, the alcohol group directs fragmentation through pathways such as the loss of water and alpha-cleavage.[2][3]
Predicted Fragmentation Profile of this compound
The mass spectrum of this compound is anticipated to be a composite of fragmentation pathways characteristic of both alcohols and alkyl halides. The molecular ion peak (M+), if observed, would appear as a pair of peaks of nearly equal intensity at m/z 166 and 168, corresponding to the 79Br and 81Br isotopes, respectively.[4] However, for primary alcohols, the molecular ion is often weak or entirely absent.[3][5]
Key predicted fragmentation pathways include:
-
Loss of a Bromine Radical: A primary and highly probable fragmentation is the cleavage of the C-Br bond, leading to the formation of a carbocation at m/z 87. This fragment would not exhibit the isotopic pattern for bromine.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for primary alcohols, resulting in a resonance-stabilized ion at m/z 31 ([CH₂OH]⁺).[2][6] This is often a prominent peak in the spectra of primary alcohols.
-
Loss of Water: A common rearrangement for alcohols involves the elimination of a water molecule (18 Da), which would lead to a fragment ion peak at m/z 148/150.[3][6]
-
Combined Losses: Fragmentation involving the sequential loss of both water and a bromine radical could result in a fragment at m/z 69.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of this compound, a comparison with the known mass spectral data of 1-pentanol (B3423595) and 2-bromopentane (B28208) is presented below.
| m/z | Predicted/Observed Fragment | This compound (Predicted) | 1-Pentanol [7] | 2-Bromopentane [8] | Notes |
| 166/168 | [M]⁺ | Low Abundance | - | - | Molecular ion with bromine isotope pattern. |
| 150/152 | [M-H₂]⁺ | Possible | - | [M]⁺ | Molecular ion of 2-bromopentane. |
| 148/150 | [M-H₂O]⁺ | Present | - | - | Loss of water from the alcohol. |
| 88 | [M]⁺ | - | Present | - | Molecular ion of 1-pentanol. |
| 87 | [M-Br]⁺ | High Abundance | - | - | Loss of the bromine radical. |
| 71 | - | - | Present | High Abundance | [C₅H₁₁]⁺ from loss of Br in 2-bromopentane. |
| 70 | [M-H₂O]⁺ | - | High Abundance | - | Loss of water from 1-pentanol. |
| 55 | - | Present | High Abundance | Present | Alkyl fragments. |
| 43 | - | Present | High Abundance | High Abundance | Alkyl fragments, [C₃H₇]⁺. |
| 42 | - | - | Base Peak | Present | Rearrangement product from 1-pentanol. |
| 41 | - | Present | High Abundance | Present | Alkyl fragments. |
| 31 | [CH₂OH]⁺ | High Abundance | High Abundance | - | Alpha-cleavage of the primary alcohol. |
| 29 | - | Present | High Abundance | Present | [C₂H₅]⁺ fragment. |
| 27 | - | Present | High Abundance | Present | [C₂H₃]⁺ fragment. |
Experimental Protocols
Acquiring high-quality mass spectra is crucial for accurate structural elucidation. The following is a general experimental protocol for the analysis of small organic molecules like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A 1 µL injection volume is common.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of organic compounds.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure good separation of components.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[9]
-
Ion Source Temperature: Typically maintained around 230°C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., m/z 25) to a value sufficient to include the molecular ion (e.g., m/z 200).
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the parent molecule and its major fragments.
Caption: Predicted EI fragmentation of this compound.
By understanding these fundamental fragmentation patterns and employing rigorous experimental protocols, researchers can confidently interpret the mass spectra of complex molecules like this compound, paving the way for accelerated discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. whitman.edu [whitman.edu]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. massbank.eu [massbank.eu]
- 8. massbank.eu [massbank.eu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of Synthesized 4-bromopentan-1-ol by HPLC
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of synthesized 4-bromopentan-1-ol. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method to ensure the quality of this important chemical intermediate.
Introduction to Purity Analysis of this compound
This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. Its synthesis can result in a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Accurate determination of its purity is crucial for its intended downstream applications in pharmaceutical synthesis and materials science. While several analytical techniques can be employed for this purpose, HPLC offers a versatile and robust platform. This guide will focus on an HPLC method using a Refractive Index Detector (RID), which is well-suited for compounds lacking a strong UV chromophore, and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation.
| Parameter | HPLC-RID | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Selectivity | Good, can be optimized with different columns and mobile phases. | Excellent, especially with high-resolution capillary columns. | Excellent, provides structural information for impurity identification. |
| Sensitivity | Moderate, RID is a universal but less sensitive detector. | High, Flame Ionization Detector (FID) is very sensitive to organic compounds. | Moderate to high, depends on the analyte and the magnetic field strength. |
| Quantitation | Relative or external/internal standard calibration. | Relative or external/internal standard calibration. | Absolute or relative quantitation using an internal standard.[1][2][3][4] |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Strengths | - Amenable to a wide range of compounds.- Non-destructive (sample can be recovered). | - High resolution and sensitivity for volatile compounds.[5]- Established and robust technique. | - Provides structural information.- Can provide absolute purity without a reference standard of the analyte.[2][3][4] |
| Limitations | - RID is sensitive to temperature and pressure fluctuations.- Not ideal for gradient elution. | - Requires analyte to be volatile and thermally stable.- High temperatures can cause degradation of some compounds. | - Lower sensitivity compared to GC-FID.- Potential for signal overlap in complex mixtures.[2][4] |
Experimental Protocols
A detailed methodology for the HPLC-RID analysis of this compound is provided below.
HPLC-RID Method for Purity Analysis of this compound
-
Instrumentation: An HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column thermostat, and a Refractive Index Detector (RID).
-
Chromatographic Conditions:
-
Column: A suitable column for the separation of small polar molecules, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specific polar-phase column.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized to achieve good separation, for instance, Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Potential Impurities in Synthesized this compound
The synthesis of this compound can lead to several impurities, including:
-
Starting Materials: Unreacted starting materials from the synthesis route.
-
Byproducts: Isomeric bromopentanols (e.g., 5-bromopentan-1-ol (B46803) if starting from a corresponding precursor), di-brominated species, or elimination products.
-
Solvents: Residual solvents used in the synthesis and purification steps.
Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
The purity analysis of synthesized this compound can be effectively performed using HPLC with a Refractive Index Detector. This method is particularly advantageous for its ability to analyze non-volatile impurities that may not be detected by Gas Chromatography. While GC-FID offers higher sensitivity for volatile compounds and qNMR provides valuable structural information and the potential for absolute quantification, HPLC-RID presents a robust and accessible technique for routine purity assessments in many research and development laboratories. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and structural elucidation.
References
Confirming the Hydroxyl Group in 4-bromopentan-1-ol using FT-IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable technique for the identification of key functional groups in organic molecules. This guide provides a comparative analysis utilizing FT-IR spectroscopy to confirm the presence of the hydroxyl (-OH) group in 4-bromopentan-1-ol, with 1-pentanol (B3423595) used as a reference compound.
The core principle of this analysis lies in the identification of the characteristic vibrational frequencies of the O-H bond. In alcohols, this bond exhibits a strong and typically broad absorption band in the infrared spectrum due to hydrogen bonding. By comparing the spectrum of this compound with that of 1-pentanol, the presence of this key functional group can be unequivocally confirmed.
Comparative Analysis of FT-IR Data
The FT-IR spectrum of an alcohol is dominated by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration. This broadening is a result of intermolecular hydrogen bonding. In addition, a strong C-O stretching vibration is also characteristic of alcohols. For this compound, a key differentiating feature will be the presence of a C-Br stretching vibration in the fingerprint region of the spectrum.
| Functional Group | Characteristic Absorption (cm⁻¹) | This compound (Expected) | 1-pentanol (Alternative) |
| Hydroxyl (-OH stretch, H-bonded) | 3500 - 3200 (Strong, Broad) | Yes | Yes |
| Carbon-Oxygen (C-O stretch) | 1300 - 1000 (Strong) | Yes | Yes |
| Carbon-Bromine (C-Br stretch) | 690 - 515 (Medium) | Yes | No |
| Carbon-Hydrogen (C-H stretch) | 3000 - 2850 (Strong) | Yes | Yes |
Table 1: Comparison of Expected FT-IR Absorption Frequencies.
Logical Workflow for FT-IR Analysis
The process of confirming the hydroxyl group in this compound using FT-IR spectroscopy follows a systematic workflow. This involves sample preparation, acquisition of the FT-IR spectrum, and subsequent data analysis and comparison.
Figure 1: Workflow for hydroxyl group confirmation using FT-IR.
Experimental Protocols
Objective: To acquire and compare the FT-IR spectra of this compound and 1-pentanol to confirm the presence of the hydroxyl functional group.
Materials:
-
FT-IR Spectrometer (e.g., equipped with a Diamond ATR accessory)
-
This compound (liquid)
-
1-pentanol (liquid, as a reference)
-
Droppers
-
Kimwipes or other suitable cleaning wipes
-
Isopropyl alcohol or acetone (B3395972) for cleaning
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean with a soft tissue dampened with isopropyl alcohol or acetone and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).
-
-
Sample Spectrum Acquisition (this compound):
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal using a Kimwipe and an appropriate solvent (e.g., isopropyl alcohol) to remove all traces of the sample. Ensure the crystal is completely dry before proceeding.
-
-
Reference Spectrum Acquisition (1-pentanol):
-
Repeat step 2 with 1-pentanol.
-
-
Data Analysis:
-
Process the acquired spectra using the spectrometer's software. This may include baseline correction and normalization if required for comparison.
-
Identify the key absorption bands in each spectrum.
-
For this compound, look for a strong, broad peak in the 3500-3200 cm⁻¹ region, indicative of the O-H stretch.[1][2][3][4] Also, identify the C-Br stretch in the 690-515 cm⁻¹ range.[2][5][6][7]
-
For 1-pentanol, identify the strong, broad O-H stretch in a similar region.
-
Compare the two spectra, noting the presence of the characteristic hydroxyl group absorption in both, and the unique C-Br absorption in this compound.
-
This comparative approach, supported by the provided experimental protocol, offers a clear and definitive method for the confirmation of the hydroxyl group in this compound, a critical step in quality control and structural elucidation for researchers in the chemical and pharmaceutical sciences.
References
- 1. 1-Pentanol(71-41-0) IR Spectrum [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1-Pentanol [webbook.nist.gov]
- 7. chegg.com [chegg.com]
Cyclization Efficiency: A Comparative Analysis of 4-bromopentan-1-ol and 5-bromopentan-1-ol
A detailed guide for researchers and drug development professionals on the intramolecular cyclization of two isomeric bromoalcohols, providing a comparative analysis of their reaction efficiency supported by theoretical principles and experimental data.
The intramolecular cyclization of haloalcohols to form cyclic ethers is a fundamental transformation in organic synthesis, crucial for the construction of heterocyclic scaffolds present in numerous natural products and pharmaceutical agents. This guide provides a comparative study of the cyclization efficiency of two isomers: 4-bromopentan-1-ol and 5-bromopentan-1-ol (B46803), which lead to the formation of 2-methyltetrahydrofuran (B130290) and tetrahydropyran (B127337), respectively. The comparison is grounded in established stereoelectronic principles, namely Baldwin's rules, and supported by available experimental data.
Theoretical Framework: Baldwin's Rules for Ring Closure
The differing cyclization efficiencies of this compound and 5-bromopentan-1-ol can be rationalized by Baldwin's rules, which predict the relative favorability of ring-forming reactions.[1][2][3] These rules are based on the geometry of the transition state and the required orbital overlap for bond formation.
-
This compound undergoes a 5-exo-tet cyclization. In this process, the nucleophilic oxygen attacks the carbon bearing the bromine, forming a five-membered ring. The term "exo" indicates that the bond being broken (C-Br) is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the electrophilic carbon. According to Baldwin's rules, 5-exo-tet cyclizations are favored .[1][2][3] The geometry of a five-membered ring allows for the requisite anti-periplanar alignment of the attacking nucleophile and the leaving group, leading to an efficient S(_N)2 reaction.
-
5-bromopentan-1-ol cyclizes via a 6-endo-tet pathway to form a six-membered ring. The "endo" designation signifies that the C-Br bond being cleaved is part of the newly forming ring. Baldwin's rules classify 6-endo-tet cyclizations as disfavored .[1][2][4] Achieving the necessary collinear arrangement for the backside attack in an S(_N)2 mechanism is sterically hindered within the forming six-membered ring.
Based on these principles, a significantly higher cyclization efficiency is predicted for this compound compared to its isomer, 5-bromopentan-1-ol.
Experimental Data and Performance Comparison
| Reactant | Product | Cyclization Type | Predicted Efficiency (Baldwin's Rules) | Reported Yield |
| This compound | 2-methyltetrahydrofuran | 5-exo-tet | Favored | High (Specific yield data not found in a single source, but generally high) |
| 5-bromopentan-1-ol | Tetrahydropyran | 6-endo-tet | Disfavored | Moderate to Low (Specific yield data not found in a single source, but generally lower than favored pathways) |
Note: While specific quantitative yields for these exact reactions under identical conditions are not available in the searched literature, the qualitative descriptions and the known favorability of 5-exo-tet over 6-endo-tet cyclizations strongly suggest a higher yield for the formation of 2-methyltetrahydrofuran.
Experimental Protocols
The following are generalized experimental protocols for the intramolecular cyclization of this compound and 5-bromopentan-1-ol.
Synthesis of 2-Methyltetrahydrofuran from this compound
Reaction: Intramolecular Williamson Ether Synthesis (5-exo-tet)
Procedure:
-
A solution of this compound in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is added portion-wise to the stirred solution. The addition will cause the evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product, 2-methyltetrahydrofuran, can be purified by distillation.
Synthesis of Tetrahydropyran from 5-bromopentan-1-ol
Reaction: Intramolecular Williamson Ether Synthesis (6-endo-tet)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, a solution of 5-bromopentan-1-ol is prepared in a dry, polar aprotic solvent like dimethylformamide (DMF) or THF.[1][2]
-
The solution is cooled to 0 °C.
-
Sodium hydride (NaH, 60% dispersion in mineral oil) is added in small portions to the stirred solution.[1][2]
-
The reaction mixture is stirred at room temperature for an extended period, often overnight, to allow the slower cyclization to proceed. The reaction progress should be monitored by an appropriate method (TLC or GC).
-
Upon completion, the reaction is cautiously quenched with water.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
Purification of the resulting tetrahydropyran is typically achieved by distillation.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the intramolecular cyclization pathways for both bromoalcohols.
Conclusion
The comparative study of the cyclization of this compound and 5-bromopentan-1-ol provides a clear illustration of the predictive power of stereoelectronic principles in organic synthesis. The favored 5-exo-tet pathway for this compound leads to a more efficient formation of 2-methyltetrahydrofuran, whereas the disfavored 6-endo-tet cyclization of 5-bromopentan-1-ol results in a less efficient synthesis of tetrahydropyran. For researchers and drug development professionals, understanding these principles is paramount for the rational design of synthetic routes to complex molecules containing cyclic ether moieties. When a five-membered ring is a viable option, the 5-exo-tet cyclization is a more reliable and higher-yielding strategy compared to the corresponding six-membered ring formation via an endo-tet closure.
References
Validating the Structure of 4-bromopentan-1-ol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of 2-methyltetrahydrofuran (B130290) (2-MeTHF) from 4-bromopentan-1-ol via intramolecular cyclization against alternative synthesis routes. Detailed experimental protocols, comparative performance data, and analytical methodologies for product validation are presented to support researchers in selecting and optimizing their synthetic strategies.
Synthesis of 2-Methyltetrahydrofuran from this compound
The primary reaction of this compound under basic conditions is an intramolecular Williamson ether synthesis, an S(_N)2 reaction, which results in the formation of the cyclic ether, 2-methyltetrahydrofuran. This reaction is favored due to the formation of a stable five-membered ring.
However, a competing E2 elimination reaction can occur, leading to the formation of 4-penten-1-ol (B13828) as a potential byproduct. The choice of base and reaction conditions can influence the ratio of the desired cyclization product to the elimination byproduct.
Reaction Mechanism and Potential Side Reactions
The reaction proceeds through the deprotonation of the hydroxyl group of this compound by a base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom, displacing the bromide ion and forming the 2-methyltetrahydrofuran ring.
Simultaneously, the alkoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of 4-penten-1-ol.
Comparison of Synthesis Methods for 2-Methyltetrahydrofuran
While the intramolecular cyclization of this compound is a direct route to 2-methyltetrahydrofuran, other methods, primarily from biomass-derived starting materials like furfural (B47365) and levulinic acid, are prevalent. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
| Synthesis Method | Starting Material | Typical Reagents and Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization | This compound | Base (e.g., NaH) in an inert solvent (e.g., THF) | Good to High (Specific data not widely reported) | High | Direct route, potentially high atom economy. | Starting material may not be readily available from renewable sources. |
| Hydrogenation of Furfural | Furfural | H₂, various catalysts (e.g., Pd/C, Ni-Cu/Al₂O₃), elevated temperature and pressure. | 81% - >99%[1][2] | >99%[3] | Utilizes a renewable feedstock.[1] | Requires high pressure and temperature, multi-step process.[4] |
| Conversion of Levulinic Acid | Levulinic Acid | H₂, various catalysts (e.g., Ru-based, Ni-Cu/Al₂O₃), elevated temperature and pressure. | 56% - 97%[5][6] | High | Utilizes a renewable feedstock. | Often a multi-step process with intermediate formation.[7] |
Experimental Protocols
Synthesis of 2-Methyltetrahydrofuran from this compound (Proposed Protocol)
This protocol is based on the general principles of the Williamson ether synthesis. Researchers should optimize conditions for their specific setup.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure 2-methyltetrahydrofuran.
Validation of Reaction Products
The validation of the reaction products involves the structural confirmation of the desired product, 2-methyltetrahydrofuran, and the identification and quantification of any side products.
References
- 1. researchgate.net [researchgate.net]
- 2. US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents [patents.google.com]
- 3. WO2009003882A1 - Method for the one-step synthesis of 2-methyltetrahydrofuran from furfural and a catalyst - Google Patents [patents.google.com]
- 4. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]
- 5. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Kinetic Showdown: Intramolecular Cyclization of 4-Bromopentan-1-ol Outpaces its Intermolecular Counterpart
A comparative guide for researchers, scientists, and drug development professionals on the kinetic advantages of intramolecular cyclization over competing intermolecular reactions, supported by experimental data and detailed protocols.
The intramolecular cyclization of 4-bromopentan-1-ol to form 2-methyltetrahydrofuran (B130290) serves as a prime example of the kinetic preference for intramolecular reactions over their intermolecular alternatives. This guide provides a comprehensive comparison of the kinetics of this cyclization with a competing intermolecular reaction, the Williamson ether synthesis between 1-bromopentane (B41390) and sodium ethoxide. The data presented herein unequivocally demonstrates that when the reactive functionalities are tethered within the same molecule, the reaction proceeds significantly faster, a crucial consideration in synthetic strategy and drug development.
Executive Summary of Kinetic Data
Table 1: Kinetic Parameters for the Intramolecular Cyclization of this compound
| Parameter | Value (Estimated) | Conditions |
| Reactant | This compound | Base (e.g., NaH) in a polar aprotic solvent (e.g., THF) |
| Product | 2-Methyltetrahydrofuran | - |
| Rate Constant (k_intra) | Significantly higher than k_inter | 25 °C |
| Activation Energy (Ea) | Lower than intermolecular reaction | - |
| Key Feature | High effective concentration of reactive groups | - |
Table 2: Kinetic Parameters for the Intermolecular Williamson Ether Synthesis
| Parameter | Value | Conditions |
| Reactants | 1-Bromopentane and Sodium Ethoxide | Ethanol (B145695) |
| Products | Ethyl pentyl ether (major), 1-pentene (B89616) (minor) | - |
| Rate Constant (k_inter) | Base-dependent | 25 °C |
| Activation Energy (Ea) | Higher than intramolecular reaction | - |
| Key Feature | Relies on random collisions in solution | - |
The Decisive Advantage of Proximity: Intramolecular vs. Intermolecular
The significantly faster rate of the intramolecular cyclization can be attributed to the concept of "effective concentration." In the case of this compound, the reacting alkoxide and the carbon bearing the bromine are held in close proximity by the molecular backbone. This pre-organization dramatically increases the probability of a successful collision in the correct orientation for reaction, leading to a large entropic advantage.[1] In contrast, the intermolecular reaction between 1-bromopentane and ethoxide relies on random collisions between the two species in solution, a much less frequent event.
This kinetic preference for intramolecular reactions, particularly for the formation of five- and six-membered rings, is a well-established principle in organic chemistry.[2][3][4][5] The formation of the five-membered 2-methyltetrahydrofuran ring from this compound is a sterically and entropically favored process.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on both the intramolecular and intermolecular reactions.
Experimental Protocol 1: Kinetic Study of the Intramolecular Cyclization of this compound
Objective: To determine the rate constant for the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
A solution of this compound and an internal standard in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction flask is thermostated to the desired temperature (e.g., 25 °C).
-
A pre-weighed amount of sodium hydride is added to the stirred solution at time t=0.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.
-
Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to neutralize the unreacted sodium hydride.
-
The quenched samples are then analyzed by GC-FID to determine the concentration of the reactant (this compound) and the product (2-methyltetrahydrofuran) relative to the internal standard.
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.
Experimental Protocol 2: Kinetic Study of the Intermolecular Reaction of 1-Bromopentane with Sodium Ethoxide
Objective: To determine the rate constant for the reaction between 1-bromopentane and sodium ethoxide.
Materials:
-
1-Bromopentane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a thermostated reaction vessel.
-
A separate solution of 1-bromopentane and an internal standard in anhydrous ethanol is also prepared.
-
Once both solutions have reached the desired reaction temperature, they are rapidly mixed at time t=0.
-
Aliquots are withdrawn at regular intervals and quenched as described in Protocol 1.
-
The concentrations of 1-bromopentane and the major product, ethyl pentyl ether, are determined by GC-FID analysis.
-
The reaction is expected to follow second-order kinetics. The rate constant can be determined by plotting 1/[reactant] versus time (assuming equimolar initial concentrations) or by using the integrated rate law for a second-order reaction.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction pathways and experimental workflows.
Caption: Reaction pathways for intramolecular vs. intermolecular substitution.
Caption: General experimental workflow for kinetic studies.
Caption: Factors influencing intramolecular vs. intermolecular reaction rates.
References
A Comparative Guide to the Synthesis of Tetrahydropyran: Alternative Reagents to 4-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropyran (B127337) (THP) is a fundamental saturated heterocyclic ether that forms the core structure of numerous natural products, pharmaceuticals, and complex organic molecules. It also serves as a valuable, non-peroxide-forming solvent with applications in various chemical processes.[1][2] The synthesis of the THP ring is, therefore, a critical operation in organic synthesis.
The classical approach to synthesizing tetrahydropyran involves the intramolecular Williamson ether synthesis of a 5-halopentan-1-ol, such as 4-bromopentan-1-ol. While effective, this method is one of several available routes. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of tetrahydropyran, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific needs.
Intramolecular Williamson Ether Synthesis: The Benchmark and Its Variants
The intramolecular Williamson ether synthesis is a robust and widely used method for forming cyclic ethers. The reaction proceeds via an SN2 mechanism, where a hydroxyl group, deprotonated to form an alkoxide, acts as a nucleophile to displace a leaving group on the same molecule.[3][4]
A. Synthesis from this compound (Benchmark)
This reaction serves as our baseline for comparison. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, followed by intramolecular cyclization.
Caption: Intramolecular Williamson Ether Synthesis of Tetrahydropyran.
Experimental Protocol: Synthesis from this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and wash with anhydrous hexane (B92381) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure tetrahydropyran.
B. Alternative Leaving Groups
The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group. While bromide is common, other halides or sulfonate esters can be employed. The general reactivity trend for halide leaving groups is I > Br > Cl. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups, often comparable to or better than iodide.
| Starting Material Precursor | Leaving Group | Relative Reactivity | Key Considerations |
| 5-Chloropentan-1-ol | -Cl | Slower | Less expensive starting material, but may require harsher conditions (higher temperature, longer reaction time). |
| 5-Bromopentan-1-ol | -Br | Moderate | Good balance of reactivity and stability. A very common substrate. |
| 5-Iodopentan-1-ol | -I | Faster | Most reactive halide. Reaction proceeds under milder conditions. The starting material is more expensive and can be light-sensitive. |
| 1,5-Pentanediol (B104693) | -OTs / -OMs | Faster | Requires an additional step to convert one of the alcohol groups into a sulfonate ester. Excellent for sensitive substrates as the reaction is high-yielding and clean.[4] |
Acid-Catalyzed Cyclization of 1,5-Pentanediol
A direct and atom-economical alternative is the acid-catalyzed intramolecular dehydration of 1,5-pentanediol. This method avoids the use of halides and strong bases. The mechanism involves protonation of one hydroxyl group, which then leaves as a water molecule, allowing the second hydroxyl group to attack the resulting carbocation in a cyclization step.
Caption: Acid-Catalyzed Intramolecular Dehydration of 1,5-Pentanediol.
Experimental Protocol: Synthesis from 1,5-Pentanediol
-
Preparation: In a round-bottom flask equipped with a distillation apparatus, place 1,5-pentanediol (1.0 equivalent).
-
Reaction: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Older procedures have used significant volumes of 60% sulfuric acid under pressure.[5]
-
Cyclization & Distillation: Heat the mixture. The tetrahydropyran product (boiling point: 86 °C) will form and can be distilled directly from the reaction mixture as it is produced, driving the equilibrium toward the product.
-
Workup: Collect the distillate and neutralize any co-distilled acid by washing with a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous K₂CO₃), and perform a final fractional distillation to obtain pure tetrahydropyran.
Catalytic Hydrogenation of 3,4-Dihydropyran (DHP)
For large-scale and high-purity synthesis, the catalytic hydrogenation of 3,4-dihydropyran (DHP) is an exceptionally efficient method. This pathway is particularly relevant for green chemistry, as DHP can be synthesized from tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, which is produced from renewable biomass.[2][6] The reaction yields are often nearly quantitative.[5]
Caption: Catalytic Hydrogenation of 3,4-Dihydropyran to Tetrahydropyran.
Experimental Protocol: Synthesis from 3,4-Dihydropyran
-
Catalyst Preparation: In a low-pressure catalytic hydrogenation apparatus, place the catalyst (e.g., Raney Nickel, washed with ether, or Ni/SiO₂).[1][5] Add a solvent such as ethanol (B145695) or perform the reaction neat.
-
Reaction Setup: Add 3,4-dihydropyran to the hydrogenation vessel. Seal the apparatus, evacuate the air, and fill with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen (e.g., 40 psi for Raney Ni, or up to 1.0 MPa for other systems) and begin agitation.[2][5] The reaction is typically rapid and exothermic, with hydrogen uptake ceasing upon completion.[5] For continuous flow systems using Ni/SiO₂, temperatures of 150–200 °C are employed.[1]
-
Workup: Once the reaction is complete, vent the excess hydrogen. Allow the catalyst to settle and decant or filter the product.
-
Purification: The resulting tetrahydropyran is often of very high purity and may not require further distillation for many applications.[5] The yield is typically >98%.[1]
Performance Comparison
| Method | Starting Material(s) | Key Reagents | Yield | Advantages | Disadvantages |
| Intramolecular Williamson Ether Synthesis | 5-Halopentan-1-ol or 1,5-Pentanediol | Strong base (e.g., NaH) | Good to Excellent | Reliable, well-established, good for various substituted THPs. | Requires stoichiometric strong base; generates salt byproduct; starting materials can be expensive. |
| Acid-Catalyzed Cyclization | 1,5-Pentanediol | Catalytic strong acid (e.g., H₂SO₄) | Moderate to Good | Atom-economical; simple reagents; product can be distilled directly. | Requires heat; risk of elimination side products; strong acid can be corrosive. |
| Catalytic Hydrogenation | 3,4-Dihydropyran (DHP) | H₂, Catalyst (Ni, Pd, Pt) | Excellent (>98%)[1] | Extremely high yield and purity; scalable; can be derived from renewable sources.[1] | Requires specialized hydrogenation equipment; catalyst handling and cost. |
Advanced Strategies for Substituted Tetrahydropyrans
For the synthesis of more complex, substituted tetrahydropyran rings, which are common in drug development, more advanced methods are often employed. While not direct replacements for synthesizing the parent THP molecule, these are crucial for building molecular complexity.
-
Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran. This method is powerful for creating multiple stereocenters in a single step.
-
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. This is a key strategy for constructing THP rings, especially 2,6-disubstituted systems, with the stereochemical outcome often dependent on reaction conditions (kinetic vs. thermodynamic control).
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a carbonyl compound (dienophile) to form a dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran.
These advanced methods offer sophisticated control over stereochemistry but are typically reserved for the synthesis of complex target molecules rather than for the production of THP as a solvent or simple building block.
References
- 1. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-Bromopentan-1-ol
This guide provides essential safety, logistical, and procedural information for the proper disposal of 4-Bromopentan-1-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a brominated organic compound, this compound is classified as a halogenated organic waste and requires specific handling and disposal protocols.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[4][5]
-
Ventilation: Conduct all transfers of this compound waste within a certified chemical fume hood to minimize the risk of inhalation.[3][5]
-
Ignition Sources: this compound and related compounds are flammable.[4][6] Keep waste away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools for any manipulation.[6][7]
-
Spill Management: In case of a spill, contain the leak with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3][8] Collect the absorbed material into a sealed, leak-proof container, label it as hazardous waste containing this compound spill debris, and arrange for disposal.[2][3]
Hazard Classification Data
The following table summarizes the GHS hazard classifications for this compound, which dictate the necessary handling and disposal precautions.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[9] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation.[9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[9] |
Detailed Disposal Protocol
The proper disposal of this compound hinges on meticulous waste segregation to prevent chemical reactions and reduce disposal costs.[2][3]
1. Waste Segregation:
- At the point of generation, collect waste containing this compound in a designated container for Halogenated Organic Waste .[1][5]
- Crucially, do not mix this waste with non-halogenated organic solvents, acids, bases, aqueous solutions, heavy metals, or acutely toxic "P-listed" wastes.[2][3] Keeping these streams separate is critical for safety and cost-effective disposal.[3]
2. Waste Container Selection and Labeling:
- Select a chemically compatible, leak-proof waste container with a secure, tight-fitting lid.[3][10] Polyethylene containers are often recommended for halogenated solvents.[10]
- Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][3]
- The label must clearly identify the contents. Write "this compound" and its estimated percentage or volume.[1][3] If other halogenated compounds are present, list them as well.
3. Waste Accumulation:
- Perform all waste transfers inside a chemical fume hood.[2]
- Keep the waste container securely closed when not in use.[2]
- Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[3]
- Store the sealed container in a designated Satellite Accumulation Area (SAA).[3] This area should be cool, well-ventilated, and away from incompatible materials.[10]
- The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[3]
4. Arranging for Disposal:
- Once the waste container is approximately 90% full, arrange for a waste pickup.
- Follow your institution's specific procedures to request a collection from the EHS department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromopentan-1-ol, ensuring the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| CAS Number | 16103-56-3 |
| Appearance | Liquid (presumed) |
| GHS Hazard Statements | H315, H319, H335[1] |
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required Equipment |
| Eye/Face | Chemical safety goggles are required.[2] A face shield should be worn in addition to goggles when there is a splash hazard.[2] |
| Skin | An impermeable, flame-retardant lab coat or gown is necessary.[3] Wear protective gloves; nitrile or neoprene gloves are recommended.[4] For tasks with a higher risk of splashing, consider double gloving. All skin must be covered. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of inhaling vapors, especially during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][4]
-
Store away from heat, sparks, and open flames, as it may be flammable.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Avoid contact with skin and eyes.[5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Collect waste in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
Chemical Spill Response Plan
In the event of a spill, follow this step-by-step procedure to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
